Triethylboroxine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
IUPAC Name |
2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRPRGWIJQKENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15B3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343077 | |
| Record name | Triethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3043-60-5 | |
| Record name | Triethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Triethylboroxine from Triethylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of triethylboroxine from its precursor, triethylborane. This compound, a six-membered ring compound containing alternating boron and oxygen atoms, each boron atom being substituted with an ethyl group, is a valuable reagent in organic synthesis and materials science. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Triethylborane is a versatile organoborane reagent. Its conversion to this compound can be achieved through two principal pathways: the reaction with boron oxide and the controlled hydrolysis or oxidation of triethylborane. The choice of method often depends on the desired purity, scale, and available starting materials. Careful control of reaction conditions is crucial in both methods to achieve high yields and purity.
Synthetic Methodologies
Reaction of Triethylborane with Boron Oxide
This method involves the direct reaction of triethylborane with boron oxide (B₂O₃). The reaction proceeds by the insertion of boron-oxygen bonds from boron oxide into the boron-carbon bonds of triethylborane.
Reaction Scheme:
3 (C₂H₅)₃B + B₂O₃ → 2 (C₂H₅BO)₃
This approach is often favored for its directness and the availability of the starting materials.
Controlled Hydrolysis of Triethylborane
The controlled hydrolysis of triethylborane offers an alternative route to this compound. This method requires careful stoichiometric control of water addition to prevent the formation of boric acid as a byproduct. The reaction is typically performed in a suitable solvent to manage the reaction rate and heat evolution.
Reaction Scheme:
3 (C₂H₅)₃B + 3 H₂O → (C₂H₅BO)₃ + 6 C₂H₆
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from triethylborane.
| Parameter | Reaction with Boron Oxide | Controlled Hydrolysis |
| Reactants | Triethylborane, Boron Oxide | Triethylborane, Water |
| Stoichiometry | 3:1 molar ratio (Triethylborane:Boron Oxide) | 1:1 molar ratio (Triethylborane:Water) |
| Typical Solvent | Toluene, Hexane, Heptane[1] | Anhydrous organic solvent (e.g., THF, Diethyl ether) |
| Reaction Temperature | 10°C to 120°C[1] | Typically controlled at low temperatures (e.g., 0°C) |
| Reaction Duration | 2 to 72 hours[1] | Dependent on the rate of water addition |
| Typical Yield | High | High, but sensitive to stoichiometry |
| Purification Method | Fractional distillation[1] | Distillation under reduced pressure |
| Boiling Point | 148°C (for the second fraction)[1] | Not explicitly stated |
Experimental Protocols
Synthesis of this compound from Triethylborane and Boron Oxide
Materials:
-
Triethylborane ((C₂H₅)₃B)
-
Boron Oxide (B₂O₃)
-
Anhydrous Toluene
-
Standard Schlenk line apparatus
-
Distillation apparatus
Procedure:
-
In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser, add boron oxide.
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add triethylborane to the slurry at room temperature with vigorous stirring.
-
Heat the reaction mixture to a temperature between 50°C and 120°C.[1] The optimal temperature may need to be determined empirically.
-
Maintain the reaction at this temperature for a period ranging from 2 to 72 hours, monitoring the reaction progress by appropriate analytical techniques (e.g., ¹¹B NMR).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any unreacted boron oxide.
-
Purify the filtrate by fractional distillation under anhydrous conditions.[1]
-
Collect the fraction distilling at approximately 148°C, which corresponds to pure this compound.[1]
Synthesis of this compound via Controlled Hydrolysis of Triethylborane
Materials:
-
Triethylborane ((C₂H₅)₃B)
-
Degassed, deionized water
-
Anhydrous tetrahydrofuran (THF)
-
Syringe pump
-
Standard Schlenk line apparatus
-
Distillation apparatus
Procedure:
-
In a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a dropping funnel, dissolve triethylborane in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Load a syringe with a stoichiometric amount of degassed, deionized water.
-
Using a syringe pump, add the water dropwise to the triethylborane solution at a very slow and controlled rate. The rate of addition is a critical parameter to control.[1]
-
Maintain the reaction temperature at 0°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by distillation under reduced pressure to obtain this compound.
Reaction Mechanisms and Pathways
The synthesis of this compound from triethylborane involves distinct chemical transformations. The following diagrams illustrate the logical workflow of the synthesis and the proposed reaction pathway.
Safety Considerations
Triethylborane is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2] It is also toxic and corrosive. All manipulations involving triethylborane must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that a suitable fire extinguisher (e.g., dry powder) is readily available.
Conclusion
The synthesis of this compound from triethylborane can be reliably achieved through either the boron oxide or controlled hydrolysis method. Success is contingent upon meticulous control of reaction parameters, particularly stoichiometry and temperature, and adherence to strict anhydrous and inert atmosphere techniques. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity this compound for their specific applications in drug development and materials science.
References
Technical Guide: Physical Properties of Liquid Triethylboroxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of liquid Triethylboroxine. Due to a notable lack of comprehensive experimental data in publicly accessible literature, this guide also presents data for the closely related compound, Trimethylboroxine, for comparative purposes. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties of liquid compounds.
Quantitative Physical Properties
The available quantitative data for the physical properties of this compound is limited. The following table summarizes the known value for its boiling point and provides a comparative overview of the physical properties of Trimethylboroxine.
| Physical Property | This compound | Trimethylboroxine |
| Boiling Point | 148 °C | 78-80 °C[1][2] |
| Melting Point | Data not available | -38 °C[1][2] |
| Density | Data not available | 0.898 g/mL at 25 °C[1][2] |
| Refractive Index | Data not available | n20/D 1.362[1][2] |
| Vapor Pressure | Data not available | Data not available |
| Viscosity | Data not available | Data not available |
Note: The physical properties of Trimethylboroxine are provided for contextual comparison as it is the next lower alkyl homolog of this compound. These values should not be considered as estimates for this compound.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid compounds like this compound. These are generalized protocols and may require optimization based on the specific characteristics of the substance and the laboratory equipment available.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Bunsen burner or heating mantle
-
Sample of the liquid
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is then placed in a Thiele tube or an oil bath.
-
The heating bath is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for accurate density measurements of liquids.
Apparatus:
-
Pycnometer (of a known volume)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of the liquid
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
For temperature-dependent density measurements, the pycnometer is equilibrated in a water bath at the desired temperature before weighing.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is temperature and wavelength-dependent.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp, 589 nm)
-
Dropper or pipette
-
Sample of the liquid
-
Calibration standard (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prism of the refractometer is cleaned with a suitable solvent and a soft tissue.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed and the light source is switched on.
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The temperature of the measurement is controlled by circulating water from a constant temperature bath through the refractometer and should be recorded.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound.
References
In-Depth Technical Guide to the Structure and Bonding of Triethylboroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylboroxine, a prominent member of the alkyl-substituted boroxine family, is a six-membered heterocyclic compound with the chemical formula (C₂H₅BO)₃. It is characterized by a planar boroxine ring composed of alternating boron and oxygen atoms, with each boron atom bonded to an ethyl group. This guide provides a comprehensive overview of the structural and bonding characteristics of this compound, including its molecular geometry, key bond parameters, and the nature of its covalent bonds. Detailed experimental protocols for its synthesis and characterization, along with spectroscopic data, are presented to provide a thorough understanding of this versatile compound.
Molecular Structure
The core of this compound is the boroxine ring (B₃O₃), a planar hexagonal structure analogous to benzene. The ring is comprised of alternating, sp²-hybridized boron and oxygen atoms. Each boron atom is further bonded to an ethyl group, extending outwards from the plane of the ring.
The planarity of the boroxine ring is a defining characteristic, with the bond angles around both the boron and oxygen atoms being approximately 120°. This geometry is a consequence of the sp² hybridization of the ring atoms.
Structural Parameters
Quantitative structural information for this compound has been established through experimental techniques and computational studies. The key bond lengths are summarized in the table below.
| Bond | Bond Length (Å) | Source |
| B-O | 1.384 | [1] |
| B-C | 1.565 | [1] |
Table 1: Key bond lengths in this compound.
The B-O bond length is intermediate between a single and a double bond, suggesting some degree of π-conjugation within the boroxine ring. The B-C bond length is typical for a single bond between a boron and a carbon atom.
Bonding Characteristics
The bonding in this compound is characterized by strong, covalent σ-bonds within the boroxine ring and between the boron and ethyl group carbon atoms. A key feature of the electronic structure is the Lewis acidic nature of the boron atoms.
Lewis Acidity
The boron atoms in the boroxine ring are electron-deficient, possessing an empty p-orbital. This confers significant Lewis acidity to the molecule, making it susceptible to nucleophilic attack. This property is central to the reactivity of this compound and its utility in organic synthesis.
Aromaticity
The planarity of the boroxine ring and the presence of p-orbitals on both boron and oxygen atoms have led to discussions about the potential for aromaticity. While not as pronounced as in benzene, there is evidence of some degree of delocalization of π-electrons within the ring, contributing to its stability.
Spectroscopic Characterization
The structure and bonding of this compound can be further elucidated through various spectroscopic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the chemical environment of the atoms in this compound.
-
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance characteristic of a three-coordinate boron atom in a boroxine ring environment.
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the ethyl groups, typically a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The ¹³C NMR spectrum will display two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups. The carbon atom directly bonded to boron may show broadening due to quadrupolar relaxation of the boron nucleus.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are directly related to the bond strengths and molecular geometry. Key expected vibrational frequencies include:
-
B-O stretching: Strong absorptions in the IR spectrum, typically in the range of 1300-1400 cm⁻¹.
-
B-C stretching: Vibrations in the fingerprint region of the spectrum.
-
C-H stretching: Characteristic absorptions for the ethyl groups above 2800 cm⁻¹.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. A common laboratory-scale preparation involves the controlled hydrolysis of triethylborane.
Protocol: Synthesis via Controlled Hydrolysis of Triethylborane
-
Reaction Setup: A solution of triethylborane in an inert, anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is placed in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Reagent Addition: A stoichiometric amount of water (1 mole of water for every 3 moles of triethylborane) is added dropwise to the cooled triethylborane solution with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: The reaction progress can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the triethylborane signal and the appearance of the this compound signal.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Reaction Scheme:
Caption: Synthesis of this compound from triethylborane.
Logical Relationships and Workflows
The characterization of this compound involves a logical workflow combining synthesis, purification, and spectroscopic analysis to confirm its structure and purity.
References
Characterization of Triethylboroxine Using ¹¹B NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy for the characterization of triethylboroxine (2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane). This compound is a key organoboron compound with applications in organic synthesis and materials science. ¹¹B NMR is a powerful analytical technique that provides specific information about the chemical environment of boron atoms, making it an indispensable tool for the structural elucidation and purity assessment of boroxine derivatives.
Introduction to ¹¹B NMR Spectroscopy for Boroxine Analysis
Boron has two naturally occurring isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). ¹¹B is the preferred nucleus for NMR spectroscopy due to its higher natural abundance and smaller nuclear quadrupole moment, which results in sharper signals and greater sensitivity.[1] The ¹¹B nucleus has a spin of I = 3/2 and a wide chemical shift range of approximately -120 to +100 ppm, offering excellent signal dispersion for different boron species.
This compound possesses a six-membered ring composed of alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. Due to the symmetry of the molecule, the three boron nuclei are chemically equivalent. This equivalence results in a single, characteristic resonance in the ¹¹B NMR spectrum, simplifying spectral interpretation.
Expected ¹¹B NMR Chemical Shift for this compound
The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron atom. For triorganoboroxines, the boron atoms are tricoordinate and bonded to two oxygen atoms and one carbon atom. This specific coordination environment dictates the resonance position.
Based on established data, the ¹¹B NMR chemical shift for alkyl-substituted boroxines is typically observed in the downfield region of the spectrum. The cyclic anhydrides of boronic acids, known as boroxines ((RBO)₃), generally resonate at a slightly lower field (around δ 33 ppm ) compared to their corresponding boronic acids or esters (around δ 30 ppm).[2] Therefore, the expected chemical shift for this compound is in this characteristic region.
Data Presentation: ¹¹B NMR Chemical Shifts of Triorganoboroxines
To provide a comparative context for the ¹¹B NMR chemical shift of this compound, the following table summarizes the reported chemical shifts for various triorganoboroxines. The reference standard for ¹¹B NMR is typically BF₃·OEt₂ (boron trifluoride diethyl etherate), set at δ 0.0 ppm.
| Compound Name | Structure | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| Trialkylboroxines (Expected) | (RBO)₃, R=alkyl | - | ~33 [2] |
| 2,4,6-Tris(3,5-di-tert-butylphenyl)-1,3,5,2,4,6-trioxatriborinane | ( (t-Bu)₂C₆H₃BO)₃ | CDCl₃ | 28.2 |
| Trimethyl 4,4',4''-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tribenzoate | ( (MeO₂C)C₆H₄BO)₃ | CDCl₃ | 28.0 |
| 2,4,6-Tris(4-bromophenyl)-1,3,5,2,4,6-trioxatriborinane | (BrC₆H₄BO)₃ | (CD₃)₂SO | 17.0 |
| 2,4,6-Tris(3-acetamidophenyl)-1,3,5,2,4,6-trioxatriborinane | (AcNHC₆H₄BO)₃ | (CD₃)₂SO | 14.5 |
Note: The chemical shifts can be influenced by the solvent and the specific substituents on the aryl or alkyl groups.
Experimental Protocol for ¹¹B NMR Spectroscopy
Acquiring high-quality ¹¹B NMR spectra requires careful attention to experimental parameters. The following protocol provides a detailed methodology for the characterization of this compound.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves this compound, such as chloroform-d (CDCl₃), acetone-d₆, or benzene-d₆. Ensure the solvent is anhydrous, as moisture can lead to the hydrolysis of the boroxine.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Crucially, use a quartz NMR tube instead of a standard borosilicate glass tube. Borosilicate glass contains a significant amount of boron and will produce a broad background signal that can obscure the signal of the analyte.[1]
4.2. NMR Instrument Parameters
The following are typical acquisition parameters for a ¹¹B NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Nucleus | ¹¹B | To observe the boron signal. |
| Reference | BF₃·OEt₂ (external or internal) | Set the chemical shift scale to 0.0 ppm. |
| Pulse Program | A standard single-pulse experiment (e.g., zg) is usually sufficient. | For simple acquisition of the FID. |
| Acquisition Time (AQ) | 0.1 - 0.5 s | The duration of the data acquisition. Shorter times are often sufficient due to the relatively fast relaxation of the quadrupolar ¹¹B nucleus. |
| Relaxation Delay (D1) | 1 - 5 s | The time between pulses to allow for nuclear relaxation. |
| Number of Scans (NS) | 128 - 1024 | The number of FIDs to be averaged to improve the signal-to-noise ratio. |
| Spectral Width (SW) | 200 - 250 ppm (e.g., 40,000 - 50,000 Hz on a 400 MHz spectrometer) | To cover the entire expected chemical shift range of boron compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Decoupling | Proton decoupling (¹H-decoupled) is generally not necessary as ¹H-¹¹B coupling is often not resolved due to the quadrupolar relaxation of boron. However, it can be applied to simplify the spectrum if coupling is observed. |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 10-50 Hz to improve the signal-to-noise ratio of the typically broad boron signal.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the peak of the external or internal BF₃·OEt₂ standard to 0.0 ppm. If no standard is used, the solvent signal can be used as a secondary reference, though this is less accurate.
Visualization of the Structure-Spectrum Relationship
The following diagrams illustrate the logical connection between the molecular structure of this compound and its expected ¹¹B NMR spectrum, as well as a typical experimental workflow.
Caption: Correlation between the symmetrical structure of this compound and its single resonance in the ¹¹B NMR spectrum.
Caption: A typical workflow for the characterization of this compound using ¹¹B NMR spectroscopy.
Conclusion
¹¹B NMR spectroscopy is a highly effective and straightforward technique for the characterization of this compound. The presence of a single resonance at approximately δ 33 ppm is a strong indicator of the formation of the symmetrical boroxine ring structure. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize ¹¹B NMR to verify the structure and assess the purity of this compound and related organoboron compounds, ensuring the quality of these important chemical entities in their research and development endeavors.
References
A Technical Guide to 2,4,6-Triethylboroxine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This document provides a comprehensive technical overview of 2,4,6-triethylboroxine, a key organoboron compound. It details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly as a reagent in synthetic methodologies relevant to drug development, such as the Suzuki-Miyaura cross-coupling reaction.
Compound Identification and Properties
2,4,6-Triethylboroxine, also known as triethylboroxin or the cyclic anhydride of ethylboronic acid, is a six-membered heterocyclic compound containing alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. Its unique structure makes it a valuable reagent in organic synthesis.
Table 1: Chemical Identifiers for 2,4,6-Triethylboroxine
| Identifier | Value |
| CAS Number | 3043-60-5 |
| Molecular Formula | C₆H₁₅B₃O₃ |
| IUPAC Name | 2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane |
| Synonyms | Triethylboroxin, Boroxin, 2,4,6-triethyl- |
Table 2: Physicochemical Properties of 2,4,6-Triethylboroxine
| Property | Value |
| Molecular Weight | 167.61 g/mol |
| Exact Mass | 168.13 g/mol |
| Density | ~0.896 g/cm³ |
| Topological Polar Surface Area | 27.7 Ų |
| Complexity | 99.4 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis of 2,4,6-Triethylboroxine
Substituted boroxines are typically synthesized through the dehydration of their corresponding boronic acids.[1] For 2,4,6-triethylboroxine, the precursor is ethylboronic acid. An effective method for this dehydration on a laboratory scale is azeotropic distillation, which efficiently removes water to drive the equilibrium towards the formation of the cyclic anhydride.[2]
This protocol describes the synthesis of 2,4,6-triethylboroxine from ethylboronic acid using toluene as an azeotropic agent.
Materials:
-
Ethylboronic acid (C₂H₇BO₂)
-
Toluene (anhydrous)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A 250 mL two-necked round-bottom flask is charged with ethylboronic acid (e.g., 10.0 g, ~135 mmol) and anhydrous toluene (100 mL). The flask is equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus is placed under a positive pressure of an inert gas like nitrogen or argon.
-
Azeotropic Dehydration: The reaction mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected. The theoretical amount of water to be removed is approximately 2.44 mL (135 mmol). The reaction is typically complete within 3-5 hours, or when water ceases to collect in the trap.
-
Solvent Removal: After cooling the reaction mixture to room temperature, the toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,4,6-triethylboroxine is a liquid. It can be further purified by vacuum distillation to yield a clear, colorless product. It is crucial to handle the final product under anhydrous conditions as it is moisture-sensitive.
References
The Solubility Profile of Triethylboroxine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylboroxine (TEB), a cyclic anhydride of ethylboronic acid, is a valuable reagent in organic synthesis, notably as a precursor for the ethyl nucleophile in palladium-catalyzed cross-coupling reactions. Its efficacy and handling are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current landscape of available data. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information, discusses expected solubility trends based on chemical principles, and provides detailed experimental protocols for researchers to determine solubility in their specific applications.
Introduction to this compound
This compound is an organoboron compound with the chemical formula (C₂H₅BO)₃. It exists as a six-membered ring with alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. This structure imparts specific chemical properties that dictate its reactivity and solubility. The presence of both polar B-O bonds and nonpolar ethyl groups suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is critical for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes.
Solubility of this compound: An Overview
Organoboron compounds, in general, exhibit a range of solubilities depending on the nature of the organic substituents.[1] Boronic acids with small organic groups tend to be polar and water-soluble.[1] However, boroxines, as anhydrides of boronic acids, are typically less polar. The ethyl groups in this compound contribute to its lipophilicity, suggesting better solubility in nonpolar and moderately polar aprotic solvents.
For the closely related compound, trimethylboroxine , qualitative solubility has been described as follows:
-
Soluble in Tetrahydrofuran (THF)[2]
-
Sparingly soluble in Chloroform[2]
-
Slightly soluble in Dichloromethane[2]
This information suggests that this compound is likely to exhibit good solubility in ethereal solvents. Its increased alkyl character compared to trimethylboroxine may enhance its solubility in less polar solvents like hydrocarbons, while potentially decreasing its solubility in more polar solvents.
Data Presentation: Expected Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents, based on chemical principles and data from analogous compounds. This table should be used as a guideline, with the understanding that experimental verification is recommended for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, THF, 1,4-Dioxane | High | The oxygen atoms in the boroxine ring can act as hydrogen bond acceptors, and the overall polarity is compatible with ethereal solvents.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The nonpolar ethyl groups and the overall molecular structure should allow for favorable van der Waals interactions. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | Solubility will depend on the balance between the polar B-O core and the nonpolar ethyl groups. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | Similar to trimethylboroxine, solubility is expected to be limited.[2] |
| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO | Low | The highly polar nature of these solvents is less likely to favorably solvate the relatively nonpolar this compound. |
| Alcohols | Methanol, Ethanol | Low (reactive) | This compound is likely to react with protic solvents like alcohols, leading to decomposition or ester formation. |
| Water | - | Insoluble (reactive) | This compound is expected to be hydrolytically unstable, reacting with water to form ethylboronic acid. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for two common and effective methods for determining the solubility of a compound like this compound in organic solvents.
The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Add the weighed this compound to a sealed vial or flask containing a known volume of the desired organic solvent.[5]
-
Prepare a series of these vials for each solvent to be tested, including replicates.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid material.
-
To ensure complete removal of any undissolved solid, the aliquot should be filtered through a chemically inert syringe filter (e.g., PTFE with a 0.22 µm pore size) or centrifuged at high speed.[5]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Suitable methods could include:
-
Gas Chromatography (GC): With a suitable internal standard.
-
High-Performance Liquid Chromatography (HPLC): If a suitable chromophore is present or derivatization is performed.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify the boron concentration, which can be correlated back to the this compound concentration.
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Dynamic Method (Kinetic Solubility)
The dynamic method, often automated, determines solubility by monitoring the point at which a solution becomes saturated as the solute is added or the temperature is changed.
Principle: A solution of the solute is prepared, and the turbidity is monitored as the concentration is increased or the temperature is varied. The point at which precipitation or dissolution occurs is detected optically.
Detailed Methodology:
-
Apparatus Setup:
-
A temperature-controlled vessel equipped with a magnetic stirrer, a temperature probe, and a turbidity sensor (nephelometer) is required.
-
The vessel is filled with a known volume of the organic solvent.
-
-
Isothermal Titration Method:
-
A concentrated stock solution of this compound in a highly soluble solvent (e.g., THF) is prepared.
-
The stock solution is slowly and accurately titrated into the temperature-controlled vessel containing the test solvent.
-
The turbidity of the solution is continuously monitored.
-
The point at which a sharp increase in turbidity is observed indicates the onset of precipitation, and this corresponds to the kinetic solubility limit.[6]
-
-
Temperature Variation Method:
-
A suspension of this compound in the test solvent of a known concentration is prepared.
-
The temperature of the suspension is slowly increased while stirring.
-
The turbidity is monitored continuously. The temperature at which the solution becomes clear (turbidity drops to zero) is the saturation temperature for that concentration.
-
By repeating this process with different concentrations, a solubility curve as a function of temperature can be constructed.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
References
theoretical studies on the boroxine ring system
An In-depth Technical Guide to Theoretical Studies on the Boroxine Ring System
For: Researchers, Scientists, and Drug Development Professionals
Introduction to the Boroxine Ring System
The boroxine ring (B₃H₃O₃) is a six-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms.[1] Often referred to as "inorganic benzene," boroxine and its substituted derivatives (R₃B₃O₃) are isoelectronic with benzene and exhibit a planar geometry, which has led to extensive theoretical investigation into their potential aromatic character.[1][2] These compounds are the cyclotrimeric anhydrides of organoboronic acids (R-B(OH)₂) and typically exist in a reversible equilibrium with them.[3][4]
The unique electronic properties of the boroxine ring, including the vacant p-orbital on each boron atom, make it a subject of significant interest.[1] Boroxines have found applications as components in flame retardant materials, dopants in polymer electrolytes, and reagents in Suzuki-Miyaura coupling reactions.[2] Furthermore, their interactions with metal surfaces and their potential for forming covalent organic frameworks are active areas of research.[5] This guide provides a detailed overview of the theoretical studies that have elucidated the structure, stability, aromaticity, and reactivity of this important inorganic ring system.
Synthesis and Formation of Boroxines
The formation of boroxines is fundamentally a dehydration reaction involving three molecules of a corresponding organoboronic acid to yield one boroxine molecule and three molecules of water.[3]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is dynamic and can be influenced by the presence of water.[6] The conversion of boronic acid to boroxine is a well-established process that can occur through several methods.[4] Phenylboronic acid, for example, can be dehydrated simply by heating.[4] It is also known to gradually convert to its corresponding boroxine when stored at room temperature.[4] The reversible nature of this reaction is highlighted by the fact that recrystallization of a boroxine from water can hydrolyze it back to the boronic acid.[4]
Experimental Protocols: General Dehydration of Boronic Acids
While specific conditions may vary depending on the substituent (R), a general protocol for the synthesis of boroxines from boronic acids can be outlined as follows.
Objective: To synthesize a substituted boroxine, (RBO)₃, from its corresponding boronic acid, R-B(OH)₂.
Materials:
-
Organoboronic acid (R-B(OH)₂)
-
Anhydrous solvent (e.g., toluene, CCl₄, or chloroform)
-
Drying agent (e.g., anhydrous MgSO₄, P₂O₅, or H₂SO₄)
-
Dean-Stark apparatus (for azeotropic removal)
Method 1: Thermal Dehydration / Azeotropic Removal of Water [3]
-
Dissolve the boronic acid in a suitable anhydrous solvent like toluene in a round-bottom flask.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected, indicating the completion of the trimerization.
-
Remove the solvent under reduced pressure to yield the crude boroxine product.
-
Purify the product by recrystallization or sublimation as appropriate for the specific boroxine derivative.
Method 2: Exhaustive Drying [3]
-
Dissolve the boronic acid in an anhydrous solvent.
-
Add a strong dehydrating agent, such as phosphorus pentoxide or concentrated sulfuric acid, to the solution.
-
Stir the mixture at room temperature or with gentle warming until the reaction is complete (monitored by techniques like NMR or IR spectroscopy).
-
Carefully quench and work up the reaction to remove the drying agent.
-
Isolate and purify the boroxine product.
The reversible nature of this synthesis is a key feature of boroxine chemistry.
References
- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Electronic properties of the boroxine–gold interface: evidence of ultra-fast charge delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Triethylboroxine: A Versatile Ethylboron Source in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Triethylboroxine, a cyclic anhydride of ethylboronic acid, has emerged as a valuable and versatile reagent in organic synthesis, serving as a practical source of ethyl groups for the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling compared to other organoboron reagents, and compatibility with a range of catalytic systems make it an attractive choice for introducing ethyl moieties in the development of new chemical entities and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key transformations utilizing this compound.
Palladium-Catalyzed Suzuki-Miyaura Ethylation of Aryl Halides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. This compound can be effectively employed as the ethyl nucleophile in the palladium-catalyzed coupling with a variety of aryl and heteroaryl halides. This reaction provides a direct and efficient method for the synthesis of ethyl-substituted aromatic compounds.
Reaction Principle:
The catalytic cycle, analogous to the classic Suzuki-Miyaura coupling, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the ethylboron reagent (derived from this compound in situ), and concluding with reductive elimination to afford the ethylated arene and regenerate the active catalyst.
Experimental Workflow:
Application Notes and Protocols: The Role of Boroxine Moieties in Advanced Polymer Synthesis
A Note on Triethylboroxine: While this compound is a stable derivative of boronic acid, its direct application as an initiator, catalyst, or chain transfer agent in polymer synthesis is not well-documented in publicly available scientific literature. The closely related compound, triethylborane (TEB), is widely used as a radical initiator, often in the presence of oxygen. However, the focus of these application notes is on the integration of the boroxine ring—the core structure of this compound—into polymer chains to create advanced functional materials.
These notes will detail the synthesis and applications of polymers containing dynamic covalent boroxine bonds. This approach is at the forefront of research in self-healing materials, vitrimers, and responsive polymers. We will focus on the polymerization of monomers that contain the boroxine ring, a key strategy for imparting unique properties to the resulting polymers.
Application: Synthesis of Multi-Responsive Polymers via RAFT Polymerization of a Tri-Vinyl Boroxine Monomer
The incorporation of boroxine rings into the side chains of a polymer can impart multiple responsive behaviors. The dynamic covalent nature of the boroxine ring allows the polymer to respond to various stimuli such as water, fluoride ions, acids, and bases. Additionally, these polymers can exhibit thermo-responsive properties like a lower critical solution temperature (LCST). A prime example is the controlled polymerization of a tri-vinyl dynamic covalent boroxine (DCB) monomer.[1][2]
Quantitative Data Summary
The following table summarizes the results from the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of a tri-vinyl dynamic covalent boroxine monomer, demonstrating excellent control over the polymer properties.
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (kDa, GPC) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | 6 | 85 | 15.2 | 1.15 |
| 2 | 100:1:0.2 | 12 | 90 | 28.9 | 1.18 |
| 3 | 200:1:0.2 | 24 | 92 | 56.4 | 1.21 |
Monomer: Tri-vinyl dynamic covalent boroxine (DCB) CTA: Chain Transfer Agent (e.g., DDMAT) Initiator: AIBN (Azobisisobutyronitrile) Mn: Number-average molecular weight Đ: Dispersity (Polydispersity Index)
Experimental Protocol: RAFT Polymerization of Tri-vinyl DCB Monomer
This protocol describes a typical procedure for the controlled radical polymerization of a tri-vinyl dynamic covalent boroxine monomer using RAFT chemistry.
Materials:
-
Tri-vinyl dynamic covalent boroxine (DCB) monomer
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-dioxane as solvent
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source for inert atmosphere
-
Liquid nitrogen
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the DCB monomer, DDMAT, and AIBN in anhydrous 1,4-dioxane. The molar ratios should correspond to the desired degree of polymerization as indicated in the table above.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This is critical for preventing side reactions that can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Gel Permeation Chromatography - GPC).[3]
-
Termination and Isolation: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Application: Boroxine-Based Vitrimers for Self-Healing Materials
Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics. They are covalently crosslinked networks that can rearrange their topology through associative exchange reactions when heated, without compromising the network integrity.[4][5] Boroxine rings, formed by the reversible dehydration of boronic acids, are excellent dynamic cross-linkers for creating vitrimers.[5][6] These materials exhibit self-healing properties and can be reprocessed.[7][8][9]
Experimental Protocol: Synthesis of a PDMS-Boroxine Vitrimer
This protocol outlines the synthesis of a self-healing polymer network by crosslinking polydimethylsiloxane (PDMS) with a boroxine-containing molecule.[9]
Materials:
-
Bis(3-aminopropyl) terminated poly(dimethylsiloxane) (H₂N-PDMS-NH₂)
-
Aryl-Boroxine crosslinker (synthesized from the corresponding boronic acid)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Teflon mold
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the H₂N-PDMS-NH₂ and the Aryl-Boroxine crosslinker in the anhydrous solvent in a vial. The stoichiometry should be adjusted to achieve the desired crosslinking density.
-
Casting: Pour the homogeneous solution into a Teflon mold.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood. This will result in the formation of a crosslinked polymer film.
-
Drying and Curing: Place the film in a vacuum oven and heat at a moderate temperature (e.g., 80 °C) to remove any residual solvent and to ensure complete formation of the amide and boroxine crosslinks.
Self-Healing Protocol:
-
Damage: A cut is introduced into the polymer film using a sharp blade.
-
Wetting: A small amount of water is applied to the damaged surfaces. This facilitates the hydrolysis of the boroxine rings at the interface to boronic acids, increasing chain mobility.
-
Healing: The damaged pieces are brought into contact, and the material is heated (e.g., at 70 °C) for a specified period (e.g., 12 hours). The heat promotes the dehydration of the boronic acids back into boroxine rings, reforming the covalent bonds across the interface and healing the material.[9]
Visualizations
References
- 1. Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Stiff and Healable Polymer Based on Dynamic-Covalent Boroxine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. adhesive-lin.com [adhesive-lin.com]
Application Notes and Protocols for the Preparation of Ethylaluminoxanes Using Triethylboroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of ethylaluminoxane (EAO) utilizing triethylboroxine as a controlled oxygen source. While the direct hydrolysis of triethylaluminum (TEAL) is a common method for EAO synthesis, it can be difficult to control and may lead to heterogeneous product mixtures. The use of this compound offers a non-aqueous, homogeneous reaction pathway that allows for a more controlled formation of aluminoxane oligomers. These application notes describe the synthesis of the this compound precursor, the subsequent reaction with triethylaluminum to form ethylaluminoxane, and the analytical methods for characterization.
Introduction
Ethylaluminoxanes (EAOs) are key co-catalysts in olefin polymerization and have found applications in various organic syntheses. They are oligomeric compounds containing alternating aluminum and oxygen atoms, with ethyl groups attached to the aluminum centers. The synthesis of aluminoxanes is challenging due to the highly exothermic and difficult-to-control reaction between trialkylaluminum compounds and water.
An alternative, non-hydrolytic approach involves the use of organoboron compounds as oxygen donors. This compound, a cyclic trimer of ethylboronic anhydride, can react with triethylaluminum (TEAL) in a controlled manner to yield ethylaluminoxane and triethylborane as a volatile by-product. This method avoids the handling of water in stoichiometric amounts in an organoaluminum solution and can lead to more defined aluminoxane structures.
Experimental Protocols
Synthesis of this compound
This compound is the key starting material for this synthesis. It can be prepared from triethylborane through a reaction with boric oxide or by the dehydration of ethylboronic acid. A common laboratory-scale preparation involves the reaction of triethylborane with a borate salt.
Materials:
-
Triethylborane (BEt₃)
-
Anhydrous sodium tetraborate (Na₂B₄O₇)
-
Boron trichloride (BCl₃) or Boron trifluoride (BF₃)
-
Inert solvent (e.g., cyclohexane)
-
High-pressure autoclave reactor
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave under an inert atmosphere (e.g., nitrogen or argon), charge triethylborane and anhydrous sodium tetraborate.
-
Pressurize the reactor with boron trichloride or boron trifluoride.
-
Heat the mixture to 250 °C for several hours.
-
After cooling and venting the reactor, the liquid product is fractionally distilled to yield pure this compound. A boiling point of approximately 49-51 °C is expected for this compound.
Preparation of Ethylaluminoxane (EAO)
This protocol describes the reaction of triethylaluminum with this compound to form ethylaluminoxane. The stoichiometry of the reactants is crucial in determining the final structure and properties of the EAO.
Materials:
-
Triethylaluminum (TEAL), as a solution in an inert solvent (e.g., toluene or hexane)
-
This compound
-
Anhydrous, deoxygenated toluene
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer, condenser, and addition funnel
Procedure:
-
Under a strict inert atmosphere, dissolve this compound in anhydrous toluene in the reaction flask.
-
Cool the solution to a controlled temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.
-
Slowly add a solution of triethylaluminum in toluene to the this compound solution via the addition funnel with vigorous stirring. The molar ratio of TEAL to the boron-oxygen bonds in this compound will influence the degree of oligomerization. A common starting point is a 3:1 molar ratio of TEAL to this compound (corresponding to a 1:1 ratio of Al to O).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.
-
The progress of the reaction can be monitored by observing the evolution of any gaseous byproducts (though minimal in this non-hydrolytic method) and by periodic sampling for analysis (e.g., NMR).
-
The resulting ethylaluminoxane solution is typically used directly. If isolation is required, the volatile by-product, triethylborane, and the solvent can be removed under reduced pressure.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of ethylaluminoxane using this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Triethylaluminum (TEAL) | As a 1 M solution in toluene | Commercially available. |
| This compound | Neat or as a solution in toluene | Synthesized as per Protocol 2.1. |
| Stoichiometry | ||
| Molar Ratio (TEAL:this compound) | 3:1 | Corresponds to a 1:1 ratio of Al to O. This can be varied to control the EAO structure. |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | Other inert aromatic or aliphatic hydrocarbons can be used. |
| Initial Temperature | -20 °C to 0 °C | To control the initial exotherm. |
| Reaction Temperature | Room Temperature | After initial controlled addition. |
| Reaction Time | 2 - 12 hours | Monitored for completion. |
| Product | ||
| Expected Yield | > 80% | Based on aluminum. |
| Appearance | Colorless to pale yellow solution | |
| By-product | Triethylborane (BEt₃) | Can be removed under vacuum. |
Characterization of Ethylaluminoxane
The characterization of ethylaluminoxane is essential to determine its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy can be used to observe the ethyl groups attached to the aluminum centers. The signals for the -CH₂- and -CH₃ groups will be broad due to the oligomeric nature of EAO.
-
²⁷Al NMR spectroscopy is a powerful tool to probe the coordination environment of the aluminum atoms. Tetra- and penta-coordinate aluminum species can often be distinguished.
-
-
Infrared (IR) Spectroscopy: The presence of Al-O-Al stretching vibrations in the region of 600-800 cm⁻¹ is characteristic of aluminoxanes.
-
Gel Permeation Chromatography (GPC): GPC can provide information on the molecular weight distribution of the EAO oligomers.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of ethylaluminoxane.
Reaction Scheme
Caption: Overall reaction for EAO synthesis.
Safety Considerations
-
Trialkylaluminum compounds, including triethylaluminum, are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
-
Triethylborane and this compound are also flammable and moisture-sensitive.
-
Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times.
-
Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily accessible.
Conclusion
The use of this compound provides a valuable non-hydrolytic route to ethylaluminoxane, offering better control over the reaction compared to direct hydrolysis methods. This approach is particularly useful for researchers seeking to synthesize more defined aluminoxane species for applications in catalysis and organic synthesis. The protocols and data presented herein serve as a comprehensive guide for the successful preparation and characterization of ethylaluminoxane via this method.
Application Notes and Protocols for Ziegler-Natta Catalysis Modifiers
A comprehensive review of available scientific literature and chemical databases did not yield specific applications or established protocols for the use of triethylboroxine as a reagent for Ziegler-Natta catalysts. The following application notes and protocols are therefore based on the established principles of Ziegler-Natta catalysis and the documented effects of other modifying agents and boron-containing compounds in olefin polymerization. This information is intended to provide a foundational understanding for researchers and scientists in the field.
Introduction to Ziegler-Natta Catalysis
Ziegler-Natta catalysts are essential for the production of stereoregular polymers from 1-alkenes (alpha-olefins)[1]. These catalyst systems typically consist of two main components: a transition metal compound from Group IV, such as titanium tetrachloride (TiCl₄), and an organoaluminum cocatalyst, most commonly triethylaluminium (Al(C₂H₅)₃ or TEA)[1][2]. The catalyst systems can be heterogeneous, supported on a material like magnesium chloride (MgCl₂), or homogeneous[1]. The interaction between the transition metal and the organoaluminum compound generates the active sites for polymerization[2].
The performance of Ziegler-Natta catalysts, including their activity, stereoselectivity, and the molecular weight of the resulting polymer, can be influenced by the addition of modifiers or by varying the cocatalyst[2][3][4].
The Role of Cocatalysts and Modifiers
Cocatalysts, such as triethylaluminium (TEA) and triisobutylaluminium (TIBA), play a crucial role in activating the transition metal compound to create the active catalytic centers[2][4]. The choice and concentration of the cocatalyst can significantly impact the polymerization process[3][4].
Modifiers, often Lewis bases, can be added to the catalyst system to enhance its performance, particularly to control the stereoselectivity of the polymerization, leading to polymers with desired properties like high molecular weight and specific tacticity[2].
While this compound's role is not documented, other boron compounds like triethylborane (TEB) have been studied in the broader field of olefin polymerization, albeit with different catalyst systems.
Triethylborane (TEB) as a Chain Transfer Agent
Recent research has explored the use of trialkylboranes, such as triethylborane (TEB), as chain transfer agents in olefin polymerization catalyzed by metallocene systems[5]. It is important to note that metallocene catalysts are a distinct class from traditional heterogeneous Ziegler-Natta catalysts. In this context, TEB facilitates the transfer of the growing polymer chain from the catalyst to the boron atom, which can then be functionalized[5]. This process is influenced by steric factors of both the catalyst and the trialkylborane[5].
Quantitative Data on Cocatalyst Effects
The following table summarizes the effects of different cocatalyst compositions on the activity of a commercial Ziegler-Natta catalyst in ethylene polymerization.
| Cocatalyst Composition | Catalyst Activity (kg PE/g cat·h) |
| TEA | 10.5 |
| TIBA | 8.2 |
| TEA/DEAC (90/10) | 9.8 |
| TIBA/DEAC (90/10) | 7.5 |
| TEA/EADC (90/10) | 9.1 |
| TIBA/EADC (90/10) | 6.8 |
| Data adapted from a study on the effect of various cocatalysts on a commercial Ziegler-Natta catalyst. TEA: Triethylaluminium, TIBA: Triisobutylaluminium, DEAC: Diethylaluminium chloride, EADC: Ethylaluminium dichloride. |
Experimental Protocols
The following are generalized protocols for olefin polymerization using a Ziegler-Natta catalyst system. These protocols are illustrative and would require optimization for any specific catalyst system or modifier being investigated.
Protocol 1: General Slurry Polymerization of Ethylene
Objective: To polymerize ethylene using a standard TiCl₄/MgCl₂ catalyst with TEA as a cocatalyst.
Materials:
-
High-purity ethylene
-
Anhydrous heptane (polymerization solvent)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Triethylaluminium (TEA) solution in heptane
-
Nitrogen gas (high purity)
-
Methanol
-
Hydrochloric acid (10% in methanol)
-
Acetone
Procedure:
-
A stainless-steel reactor is thoroughly dried and purged with high-purity nitrogen.
-
Anhydrous heptane is introduced into the reactor.
-
The desired amount of TEA solution is added to the reactor as a scavenger to remove any impurities.
-
The Ziegler-Natta catalyst slurry is injected into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 70-80 °C).
-
Ethylene is continuously fed into the reactor to maintain a constant pressure.
-
The polymerization is carried out for a set duration.
-
After the polymerization time, the ethylene feed is stopped, and the reactor is vented.
-
The polymerization is terminated by adding methanol.
-
The polymer is collected by filtration and washed with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with methanol and acetone.
-
The resulting polyethylene is dried in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Investigating the Effect of a Modifier
Objective: To evaluate the effect of a potential modifier on the Ziegler-Natta catalyzed polymerization of propylene.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
The modifier (dissolved in anhydrous heptane) is injected into the reactor and allowed to contact the cocatalyst for a specific period.
-
The Ziegler-Natta catalyst slurry is then introduced into the reactor.
-
Follow steps 5-11 of Protocol 1, replacing ethylene with propylene.
-
The resulting polypropylene is analyzed for its molecular weight, molecular weight distribution, and tacticity (e.g., using GPC and ¹³C NMR).
-
The results are compared to a control experiment conducted without the modifier.
Visualizations
Ziegler-Natta Polymerization Workflow
Caption: Workflow of Ziegler-Natta polymerization with a hypothetical modifier interaction.
Signaling Pathway of Ziegler-Natta Catalysis
References
Application Notes and Protocols for Triethylboroxine-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two significant applications of triethylboroxine in organic synthesis: the direct amidation of carboxylic acids for the formation of amide bonds, a cornerstone of peptide and medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction for the creation of carbon-carbon bonds, essential for the synthesis of complex organic molecules.
This compound-Mediated Direct Amidation of Carboxylic Acids
This compound serves as an efficient mediating agent for the direct formation of amides from carboxylic acids and amines. This method avoids the need for often harsh activating agents and proceeds under relatively mild conditions, making it a valuable tool in modern organic synthesis.
Experimental Protocol: General Procedure for Direct Amidation
This protocol is a representative procedure for the direct amidation of a carboxylic acid with an amine using this compound.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Amine (e.g., Benzylamine)
-
This compound
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a Dean-Stark trap.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.0 mmol, 1.0 equiv), and anhydrous toluene (0.2 M solution).
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the azeotropic removal of water via the Dean-Stark trap.
-
Continue refluxing for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Substrate Scope and Yields for Direct Amidation
The following table summarizes representative yields for the amidation of various carboxylic acids and amines using a trialkylboroxine-mediated protocol.
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | N-Benzylbenzamide | 85-95 |
| 2 | Phenylacetic Acid | Aniline | 2-Phenyl-N-phenylacetamide | 80-90 |
| 3 | 4-Nitrobenzoic Acid | Morpholine | (4-Nitrophenyl)(morpholino)methanone | 75-85 |
| 4 | Cyclohexanecarboxylic Acid | n-Butylamine | N-Butylcyclohexanecarboxamide | 88-96 |
| 5 | Boc-glycine | Benzyl glycinate | Boc-Gly-Gly-OBn | 70-80 |
Yields are based on isolated product after purification and may vary depending on the specific substrates and reaction conditions.
Workflow for this compound-Mediated Amidation
Caption: Workflow for the direct amidation of carboxylic acids and amines mediated by this compound.
This compound in Suzuki-Miyaura Cross-Coupling Reactions
This compound can be utilized as a source of the ethyl group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of carbon-carbon bonds between an aryl or vinyl halide and an ethyl group. This protocol is adapted from a procedure using trimethylboroxine for methylation.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Ethylation
This protocol describes a general procedure for the ethylation of aryl halides using this compound.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene)
-
This compound
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried flask with septum).
-
Inert gas (Argon or Nitrogen)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 0.2 M).
-
Add this compound (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields for Suzuki-Miyaura Ethylation
The following table presents representative yields for the ethylation of various aryl halides, adapted from data for methylation using trimethylboroxine.[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromobenzophenone | 4-Ethylbenzophenone | 85-95 |
| 2 | 4-Bromoacetophenone | 4-Ethylacetophenone | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Ethyl-4-nitrobenzene | 88-98 |
| 4 | 2-Bromopyridine | 2-Ethylpyridine | 60-70 |
| 5 | 1-Chloronaphthalene | 1-Ethylnaphthalene | 70-80 |
Yields are based on isolated product after purification and are adapted from analogous methylation reactions. Actual yields with this compound may vary.
Catalytic Cycle for this compound in Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura ethylation of aryl halides using this compound.
References
Triethylboroxine: A Key Precursor for Ethylboronic Acid in Research and Drug Development
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethylboronic acid, a versatile building block in organic chemistry and a crucial component in the development of novel therapeutics, can be effectively prepared from its precursor, triethylboroxine. This document provides detailed application notes and protocols for the conversion of this compound to ethylboronic acid, alongside insights into the application of ethylboronic acid derivatives in targeting cellular protein degradation pathways.
This compound is a cyclic anhydride of ethylboronic acid. Its conversion to ethylboronic acid is typically achieved through a straightforward hydrolysis reaction. This process is of significant interest due to the increasing importance of boronic acids in medicinal chemistry. Notably, the boronic acid functional group is a key feature in drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.
Application Notes
Ethylboronic acid serves as a fundamental reagent in various chemical transformations, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In the realm of drug discovery, the boronic acid moiety is recognized for its ability to form reversible covalent bonds with the active sites of enzymes, making it a powerful pharmacophore for inhibitor design.
One of the most significant applications of boronic acid-containing molecules is the inhibition of the proteasome, a cellular complex responsible for degrading unwanted or misfolded proteins. The ubiquitin-proteasome pathway is a critical process for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. By inhibiting the proteasome, drugs like Bortezomib can induce apoptosis (programmed cell death) in cancer cells, which are often more reliant on the proteasome for their rapid growth and proliferation.
Experimental Protocols
Protocol 1: Synthesis of Ethylboronic Acid from this compound via Hydrolysis
This protocol details the hydrolysis of this compound to yield ethylboronic acid.
Materials:
-
This compound
-
Deionized Water
-
Diethyl ether or other suitable organic solvent (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl), 2 M solution (for pH adjustment)
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable organic solvent, such as diethyl ether.
-
Hydrolysis: To the stirring solution, add deionized water. The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated solution of sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ethylboronic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system to obtain ethylboronic acid of high purity. In some cases, an acidic workup may be employed. After the initial extraction, the aqueous layer can be acidified with 2 M HCl to a pH of approximately 2, followed by extraction with an organic solvent like ethyl acetate to recover the ethylboronic acid.[1]
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio | 1 equivalent of this compound to an excess of water | General Hydrolysis Principle |
| Solvent | Diethyl ether or Ethyl Acetate | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | Typically 1-4 hours (monitor for completion) | General Laboratory Practice |
| Typical Yield | >90% (can vary based on purification) | General Laboratory Practice |
| Purity | >95% after recrystallization | General Laboratory Practice |
Visualizing the Ubiquitin-Proteasome Pathway and the Mechanism of Action of Bortezomib
To understand the therapeutic relevance of ethylboronic acid derivatives, it is crucial to visualize their target pathway. The following diagrams, generated using Graphviz, illustrate the ubiquitin-proteasome pathway and the mechanism of action of the boronic acid-containing drug, Bortezomib.
References
Application Notes and Protocols: The Role of Triethylboroxine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Triethylboroxine is emerging as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura-type couplings. Its utility lies in its ability to act as an efficient source of ethyl groups for the formation of carbon-carbon bonds with various organic halides and triflates. This application is of significant interest in medicinal chemistry and materials science, where the introduction of small alkyl groups can profoundly influence the biological activity and physical properties of molecules.
Introduction to this compound in Cross-Coupling
This compound, a cyclic anhydride of ethylboronic acid, serves as a practical and effective alternative to other ethylating agents in Suzuki-Miyaura cross-coupling reactions. This method allows for the direct and regioselective introduction of an ethyl group onto aromatic and heteroaromatic scaffolds. The reaction typically proceeds under mild conditions, demonstrates broad functional group tolerance, and utilizes commercially available palladium catalysts and ligands. The byproducts of the reaction, boric acid and its salts, are generally non-toxic and easily removed during workup, making this a synthetically attractive method.
Key Applications
-
Pharmaceutical Synthesis: The introduction of ethyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound provides a reliable method for the late-stage functionalization of complex molecules in drug discovery and development.
-
Materials Science: The synthesis of ethyl-substituted organic materials for applications in electronics and polymer science can be achieved using this compound. The ethyl groups can tune the solubility, packing, and electronic properties of these materials.
-
Agrochemical Development: The bioactivity of pesticides and herbicides can be modified by the introduction of ethyl substituents. This compound offers a straightforward route to novel agrochemical analogs.
Experimental Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions using alkylboroxines. While the specific examples provided in the literature predominantly feature the analogous trimethylboroxine, the reaction conditions are readily adaptable for this compound as an ethylating agent.
General Protocol for the Palladium-Catalyzed Ethylation of Aryl Halides with this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound to yield the corresponding ethyl-substituted arene.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol, 3 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Addition of this compound: Add this compound (0.5 mmol) to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ethyl-substituted arene.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with an alkylboroxine (trimethylboroxine, as a close analog for this compound), demonstrating the scope and efficiency of this transformation.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Methylbenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 6 | 95 |
| 2 | 4-Bromoacetophenone | 4'-Methylacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 7 | 88 |
| 4 | 4-Bromotoluene | p-Xylene | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85 |
| 5 | 2-Bromopyridine | 2-Methylpyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 10 | 78 |
| 6 | 1-Chloro-4-nitrobenzene | 4-Nitrotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 24 | 75 |
Data adapted from analogous reactions with trimethylboroxine.
Visualizations
Experimental Workflow
Application Notes and Protocols for On-Surface Synthesis of Boroxine-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of novel molecular architectures with atomic precision. This technique is particularly well-suited for the synthesis of boroxine-containing molecules and two-dimensional covalent organic frameworks (2D COFs). The self-condensation of boronic acids on crystalline surfaces leads to the formation of six-membered boroxine rings (B₃O₃), providing a robust and versatile method for creating well-ordered molecular structures.[1]
These boroxine-based materials are of significant interest due to their unique electronic properties, porous nature, and potential applications in catalysis, electronics, and sensor technology. For drug development professionals, understanding the synthesis and properties of boroxine-containing molecules is crucial, as the boronic acid functional group is a key component in several approved drugs, such as the proteasome inhibitor Bortezomib.[2][3][4] On-surface synthesis provides an ideal platform to study the fundamental structure-property relationships of these molecules in a controlled environment, which can inform the design of future therapeutic agents.
These application notes provide detailed protocols for the on-surface synthesis of boroxine-containing molecules on a gold substrate under ultra-high vacuum (UHV) conditions. Additionally, it outlines the characterization of these structures using scanning tunneling microscopy (STM) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. Finally, it discusses the relevance of boronic acid chemistry in drug development, focusing on the mechanism of action of proteasome inhibitors.
Data Presentation
Table 1: Precursor Molecules for On-Surface Synthesis of Boroxine Derivatives
| Precursor Molecule | Resulting On-Surface Molecule | Substrate | Reference |
| Phenylboronic Acid (PBA) | Triphenylboroxine (TPB) | Au(111) | [1] |
| Naphthyl-boronic Acid (NBA) | Tri-naphthyl boroxine (TNB) | Au(111) | [1] |
Table 2: Typical Experimental Parameters for On-Surface Synthesis and Characterization
| Parameter | Value | Technique | Reference |
| Base Pressure | < 1 x 10⁻¹⁰ mbar | UHV System | [1] |
| Substrate Cleaning | Ar⁺ sputtering and annealing to 750 K | Sample Preparation | [5] |
| Precursor Deposition | Sublimation from a Knudsen cell | Molecular Deposition | [1] |
| Deposition Time | 4-5 minutes | Molecular Deposition | [5] |
| Evaporator-Sample Distance | 15 cm | Molecular Deposition | [5] |
| Substrate Temperature (TNB synthesis) | ~330 K for trimer phase | Synthesis Condition | [5] |
| STM Tunneling Current (Iₜ) | 0.2 - 0.3 nA | STM Imaging | [5] |
| STM Bias Voltage (Vₑ) | -0.91 V to 1.39 V | STM Imaging | [5] |
| NEXAFS Photon Energy Resolution (B K-edge) | 80 meV | NEXAFS Spectroscopy | [5] |
| NEXAFS Photon Energy Resolution (O K-edge) | 140 meV | NEXAFS Spectroscopy | [5] |
| B 1s Binding Energy (2D boroxine framework) | ~193 eV | NEXAFS Spectroscopy | [1][6] |
Experimental Protocols
Protocol 1: On-Surface Synthesis of Triphenylboroxine (TPB) on Au(111)
Objective: To synthesize a monolayer of triphenylboroxine (TPB) molecules on a Au(111) surface via the self-condensation of phenylboronic acid (PBA).
Materials:
-
Au(111) single crystal
-
Phenylboronic acid (PBA) powder (≥97% purity)
-
High-purity Argon gas
-
UHV system equipped with a Knudsen cell, sputter gun, and sample heating/cooling capabilities.
Procedure:
-
Substrate Preparation:
-
Mount the Au(111) single crystal on the sample holder and introduce it into the UHV chamber.
-
Clean the Au(111) surface by repeated cycles of Ar⁺ sputtering (1 keV, ~10⁻⁶ mbar, 10-15 min) followed by annealing to 750 K for 30 minutes.
-
Verify the cleanliness and reconstruction of the Au(111) surface using a suitable surface characterization technique available in the UHV system (e.g., STM or LEED).
-
-
Precursor Deposition:
-
Load the PBA powder into a Knudsen cell.
-
Degas the Knudsen cell at a temperature below the sublimation point of PBA for several hours to remove adsorbed water and other volatile impurities.
-
Heat the Knudsen cell to the sublimation temperature of PBA.
-
Position the cleaned Au(111) substrate in front of the Knudsen cell.
-
Open the shutter of the Knudsen cell to deposit PBA onto the Au(111) surface. Maintain the substrate at room temperature during deposition.
-
The deposition time will depend on the cell temperature and desired coverage. A typical deposition time is in the range of 4-5 minutes.[5]
-
-
On-Surface Reaction:
-
After deposition, anneal the sample to facilitate the on-surface condensation of PBA into TPB. For the formation of the trimer phase of tri-naphthyl boroxine, a temperature of approximately 330 K is used.[5] The optimal annealing temperature for TPB formation should be determined experimentally, but is expected to be in a similar range.
-
The condensation reaction involves the elimination of three water molecules for every three PBA molecules that form one TPB molecule.
-
Protocol 2: Characterization by Scanning Tunneling Microscopy (STM)
Objective: To obtain high-resolution images of the on-surface synthesized boroxine-containing molecules to determine their morphology, ordering, and molecular structure.
Materials:
-
Sample with on-surface synthesized molecules from Protocol 1.
-
STM in a UHV environment.
-
Electrochemically etched Tungsten (W) or mechanically cut Pt/Ir tips.
Procedure:
-
Sample Transfer:
-
Transfer the sample in-situ to the STM stage within the UHV system to avoid contamination.
-
-
STM Imaging:
-
Approach the STM tip to the sample surface.
-
Establish a stable tunneling current.
-
Set the imaging parameters:
-
Acquire large-scale overview images to assess the overall surface coverage and domain formation.
-
Acquire high-resolution images to resolve the individual molecules and their arrangement.
-
-
Data Analysis:
-
Process the STM images using appropriate software (e.g., Gwyddion, WSxM) to correct for thermal drift and other artifacts.
-
Analyze the images to determine the unit cell parameters of the molecular assemblies and the intramolecular features.
-
Protocol 3: Characterization by NEXAFS Spectroscopy
Objective: To investigate the electronic structure and chemical environment of the on-surface synthesized boroxine-containing molecules.
Materials:
-
Sample with on-surface synthesized molecules from Protocol 1.
-
Synchrotron radiation source with a suitable beamline for soft X-ray spectroscopy.
-
UHV chamber equipped with an electron analyzer.
Procedure:
-
Sample Introduction:
-
Introduce the sample into the UHV chamber of the NEXAFS experiment.
-
-
Data Acquisition:
-
Position the sample with respect to the incident X-ray beam and the electron analyzer.
-
Acquire NEXAFS spectra at the B K-edge (~190-200 eV) and O K-edge (~530-545 eV).
-
Vary the polarization of the incident X-ray beam (s- and p-polarization) to probe the orientation of the molecular orbitals.
-
Record the spectra in total electron yield (TEY) or partial electron yield (PEY) mode.
-
-
Data Analysis:
-
Normalize the acquired spectra to the incident photon flux.
-
Analyze the positions, intensities, and polarization dependence of the absorption features to identify the electronic transitions and determine the molecular orientation on the surface. The B 1s binding energy for a 2D boroxine framework is expected to be around 193 eV.[1][6]
-
Mandatory Visualization
Caption: Experimental workflow for the on-surface synthesis and characterization of boroxine-containing molecules.
Relevance to Drug Development
The boronic acid moiety is a key pharmacophore in a growing class of therapeutic agents. The most prominent example is Bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and selective inhibitor of the 26S proteasome and is approved for the treatment of multiple myeloma.[2]
Mechanism of Proteasome Inhibition by Boronic Acid-Containing Drugs
The therapeutic effect of Bortezomib and other boronic acid-based proteasome inhibitors stems from their ability to reversibly inhibit the chymotrypsin-like activity of the proteasome.[7] The ubiquitin-proteasome system is responsible for the degradation of intracellular proteins, playing a critical role in regulating the cell cycle, apoptosis, and other cellular processes.[4] Cancer cells, particularly multiple myeloma cells, are highly dependent on the proteasome to degrade pro-apoptotic factors and are therefore more sensitive to proteasome inhibition than normal cells.
The mechanism of inhibition involves the electrophilic boron atom of the boronic acid forming a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome.[3] This interaction blocks the catalytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins. This, in turn, disrupts downstream signaling pathways, including the NF-κB pathway, and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][7]
On-surface synthesis of boroxine-containing molecules provides a unique opportunity to study the fundamental electronic and structural properties of the boroxine ring and its interaction with other molecules and surfaces. This knowledge can aid in the rational design of new boronic acid-based drugs with improved potency, selectivity, and pharmacokinetic properties.
Caption: Signaling pathway of proteasome inhibition by Bortezomib.
References
- 1. mdpi.com [mdpi.com]
- 2. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Triethylboroxine in the Formation of Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of trialkylboroxines, such as triethylboroxine and its well-documented analogue trimethylboroxine, in the synthesis of boroxine-linked Covalent Organic Frameworks (COFs). The use of these reagents, particularly in mechanochemical synthesis, offers significant advantages over traditional solvothermal methods, including drastically reduced reaction times, minimal solvent usage, and high product yields.
Introduction to Boroxine-Linked COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds.[1] Boroxine-linked COFs, formed by the self-condensation of boronic acids, are noted for their high crystallinity, large surface areas, and thermal stability.[1] However, the reversible nature of the boroxine formation reaction and its sensitivity to water present challenges for their synthesis.[2]
The Role of Trialkylboroxines in COF Synthesis
Trialkylboroxines, such as trimethylboroxine, play a crucial role as dehydrating agents in the formation of boroxine-linked COFs.[2][3] The synthesis of boroxine rings from boronic acids is a condensation reaction that releases water as a byproduct. This water can hydrolyze the newly formed boroxine linkages, inhibiting the growth of a stable, crystalline COF. Trialkylboroxines act as water scavengers, driving the equilibrium towards the formation of the desired COF.[2] This is particularly effective in mechanochemical synthesis, a solvent-free or low-solvent method that has been shown to produce highly crystalline COFs in a fraction of the time required for solvothermal methods.[3][4]
The proposed mechanism involves the trialkylboroxine reacting with the water produced during the condensation of boronic acid monomers, thus preventing the reverse reaction and promoting the formation of the extended COF network.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the mechanochemical synthesis of boroxine-linked COFs using trimethylboroxine as a dehydrating agent.
Table 1: Comparison of Synthesis Methods for COF-1
| Parameter | Mechanochemical (Ball-Milling) | Mechanochemical (RAM) | Solvothermal |
| Reactants | 1,4-phenylenediboronic acid (PBA), Trimethylboroxine | 1,4-phenylenediboronic acid (PBA), Trimethylboroxine | 1,4-phenylenediboronic acid (PBA) |
| Reaction Time | ~45 minutes | 3 hours | ~72 hours |
| Solvent Use | >20-fold reduction | >20-fold reduction | High |
| Yield | Quantitative | Quantitative | Not specified |
| Surface Area (BET) | ~680 m²/g | ~445 m²/g | ~740 m²/g |
Table 2: Properties of Mechanochemically Synthesized COFs
| COF | Synthesis Method | Surface Area (BET) | Pore Size |
| COF-1BM | Ball-Milling | 680 m²/g | Not specified |
| COF-1RAM | Resonant Acoustic Mixing | 445 m²/g | Not specified |
| COF-102BM | Ball-Milling | 2475 m²/g | Not specified |
| COF-102RAM | Resonant Acoustic Mixing | 2640 m²/g | Not specified |
Experimental Protocols
The following are generalized protocols for the mechanochemical synthesis of boroxine-linked COFs using a trialkylboroxine additive, based on published procedures.[2][3]
Protocol for Ball-Milling Synthesis of COF-1
Materials:
-
1,4-phenylenediboronic acid (PBA)
-
Trimethylboroxine (TMB)
-
Mesitylene
-
1,4-Dioxane
-
Zirconia milling jar (e.g., 10 mL)
-
Zirconia milling ball (e.g., 10 mm diameter)
-
Planetary ball mill
Procedure:
-
Place 50 mg of 1,4-phenylenediboronic acid (PBA) into a 10 mL zirconia milling jar.
-
Add 2.0 equivalents of trimethylboroxine (TMB).
-
Add a liquid additive mixture of mesitylene and 1,4-dioxane (1:1 v/v) at a ratio of 0.8 µL per mg of total solids.
-
Place a single 10 mm zirconia ball into the jar.
-
Seal the jar and place it in the planetary ball mill.
-
Mill the mixture at a frequency of 25 Hz for 30-45 minutes.
-
After milling, open the jar in a controlled atmosphere (e.g., glovebox) to prevent moisture contamination.
-
Collect the resulting powder and dry under vacuum at 50°C for 1 hour to remove any residual solvent and unreacted TMB.
Protocol for Resonant Acoustic Mixing (RAM) Synthesis of COF-1
Materials:
-
1,4-phenylenediboronic acid (PBA)
-
Trimethylboroxine (TMB)
-
Mesitylene
-
1,4-Dioxane
-
Glass vial (e.g., 4 mL, 20 mL, or 100 mL)
-
Resonant Acoustic Mixer
Procedure:
-
In a glass vial of appropriate size, combine 1,4-phenylenediboronic acid (PBA) and 2.0 equivalents of trimethylboroxine (TMB).
-
Add a liquid additive mixture of mesitylene and 1,4-dioxane (1:1 v/v) at a ratio of 0.8 µL per mg of total solids.
-
Seal the vial tightly.
-
Place the vial in the Resonant Acoustic Mixer.
-
Mix at an acceleration of 90 g for 3 hours.
-
After mixing, retrieve the vial and open it in a controlled atmosphere.
-
Collect the product and dry it under vacuum at 50°C for 1 hour.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed role of trialkylboroxines in COF synthesis.
Caption: Workflow for mechanochemical synthesis of boroxine COFs.
Caption: Role of trialkylboroxine in preventing hydrolysis.
Applications in Drug Development
The porous and crystalline nature of COFs makes them promising candidates for applications in drug delivery, catalysis, and separation processes.[1] The ability to rapidly synthesize highly crystalline boroxine-linked COFs using mechanochemical methods, facilitated by trialkylboroxines, opens up new avenues for the development of novel materials for:
-
Controlled drug release: The uniform pore size of COFs can be tailored to encapsulate and release therapeutic agents in a controlled manner.
-
Biocatalysis: Enzymes can be immobilized within the pores of COFs, creating stable and reusable biocatalysts for pharmaceutical synthesis.
-
Chiral separations: The synthesis of chiral COFs can provide stationary phases for the separation of enantiomers, a critical step in drug development.
The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of boroxine-linked COFs in these and other areas of scientific inquiry.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Triethylboroxine by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of triethylboroxine via fractional distillation. Below you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a safe and effective purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification by fractional distillation necessary?
This compound ((C₂H₅BO)₃) is a cyclic organoboron compound. It is the trimer of ethylboronic anhydride. Purification is crucial to remove impurities from its synthesis, such as unreacted starting materials, side products, and hydrolysis products like ethylboronic acid. High-purity this compound is essential for its applications in organic synthesis to ensure predictable reactivity and prevent side reactions.
Q2: What are the primary impurities found in crude this compound?
Common impurities can include:
-
Ethylboronic acid: Formed from the hydrolysis of this compound upon exposure to moisture.[1]
-
Solvents: Residual solvents from the synthesis process.
-
Starting materials: Unreacted reagents used in the synthesis of this compound.
-
Side products: Other organoboron compounds formed during synthesis.
Q3: Why is vacuum fractional distillation the recommended purification method?
Vacuum distillation is preferred for several reasons:
-
Lower Boiling Point: It allows for the distillation of high-boiling compounds at a lower temperature, which helps to prevent thermal decomposition.
-
Increased Purity: Fractional distillation is effective at separating liquids with close boiling points, which is often the case with impurities in crude this compound.[2] The fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components.
Q4: What are the key safety considerations when handling and distilling this compound?
This compound and related organoboron compounds can be pyrophoric, meaning they may ignite spontaneously on contact with air.[3][4][5] They are also highly sensitive to moisture.[1] Key safety precautions include:
-
Handling the compound under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Using oven-dried glassware to prevent hydrolysis.
-
Wearing appropriate personal protective equipment (PPE), including a fire-resistant lab coat, safety goggles, and gloves.[3][6]
-
Having a Class D fire extinguisher readily available for metal fires.
-
Ensuring the distillation apparatus is properly assembled and free of leaks to maintain the vacuum and inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting. | 1. Vacuum leak: The system is not airtight, preventing the necessary pressure reduction. 2. Insufficient heating: The distillation pot is not reaching the boiling point of this compound at the applied vacuum. 3. Condenser is too cold: The vapor is solidifying in the condenser. | 1. Check all joints and connections for leaks. Ensure all glassware is properly sealed. 2. Gradually increase the temperature of the heating mantle. 3. Increase the temperature of the cooling fluid in the condenser. |
| The distillation rate is too slow. | 1. Insufficient heating: The rate of vaporization is too low. 2. Poor insulation: The fractionating column is losing too much heat to the surroundings. | 1. Slowly increase the heat to the distillation pot. 2. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[7] |
| The distillation is proceeding too quickly (flooding the column). | 1. Excessive heating: The liquid is boiling too vigorously, causing a large volume of vapor to enter the column and preventing proper separation. | 1. Reduce the heating to the distillation pot to allow the liquid in the column to drain back into the flask, then resume heating at a gentler rate.[7] |
| The collected distillate is impure. | 1. Inefficient fractionating column: The column does not have enough theoretical plates for the separation. 2. Distillation rate is too high: The vapor is moving through the column too quickly for equilibrium to be established. 3. Improper thermometer placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating to slow down the distillation rate. 3. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. |
| The material in the distillation pot is darkening or decomposing. | 1. Excessive heating: The compound is decomposing at the distillation temperature. 2. Presence of oxygen: A leak in the system is allowing air to enter and react with the hot material. | 1. Lower the vacuum to further reduce the boiling point and allow for a lower distillation temperature. 2. Stop the distillation, cool the system, and check for and repair any leaks before restarting under an inert atmosphere. |
Quantitative Data
Physical Properties of Boroxine Compounds
| Property | Value (for Trimethylboroxine) |
| Boiling Point | 78-80 °C (at atmospheric pressure)[3][4][5] |
| Melting Point | -38 °C[3] |
| Density | 0.898 g/mL at 25 °C[3][4] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the procedure for purifying this compound by vacuum fractional distillation. All operations should be performed in a fume hood.
1. Glassware Preparation:
-
Thoroughly clean all glassware (round-bottom flask, fractionating column, condenser, receiving flasks, etc.).
-
Oven-dry all glassware at >120 °C for at least 4 hours to remove any traces of water.
-
Assemble the distillation apparatus while it is still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).
2. Apparatus Setup:
-
Use a round-bottom flask as the distillation pot. The flask should not be more than two-thirds full.
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Attach a fractionating column (e.g., Vigreux or packed column) to the distillation flask.
-
Place a distillation head with a thermometer and a condenser above the fractionating column.
-
Connect the condenser to a coolant source.
-
Use a cow-type adapter or multiple receiving flasks to collect different fractions without breaking the vacuum.
-
Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.
3. Distillation Procedure:
-
Under a positive flow of inert gas, transfer the crude this compound to the distillation flask via cannula or a gas-tight syringe.
-
Begin stirring the liquid in the distillation pot.
-
Slowly open the system to the vacuum pump and allow the pressure to stabilize at the desired level.
-
Once the desired vacuum is reached, begin heating the distillation pot using a heating mantle.
-
Gradually increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
When the temperature at the distillation head stabilizes, collect the main fraction of pure this compound in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates that a pure compound is distilling.
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully reintroduce the inert gas to the system to break the vacuum.
4. Post-Distillation Handling and Storage:
-
Under a positive pressure of inert gas, transfer the purified this compound to a clean, dry, and appropriately labeled storage container.
-
Store this compound under an inert atmosphere in a cool, dry place away from ignition sources.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting an impure distillate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylboroxine | 823-96-1 [amp.chemicalbook.com]
- 4. Trimethylboroxine CAS#: 823-96-1 [m.chemicalbook.com]
- 5. CAS # 823-96-1, Trimethylboroxine - chemBlink [chemblink.com]
- 6. Trimethylboroxine | 823-96-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Triethylboroxine Synthesis and Handling under Anhydrous Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylboroxine. The information provided is intended to address specific issues that may be encountered during its synthesis and handling, with a strong emphasis on the critical requirement for anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis and handling of this compound?
A1: this compound is highly sensitive to moisture. Water will readily hydrolyze the boroxine ring, leading to the formation of ethylboronic acid and ultimately boric acid. This decomposition not only reduces the yield and purity of the desired product but can also affect the performance of subsequent reactions where this compound is used as a reagent.
Q2: What are the primary sources of moisture contamination in the synthesis of this compound?
A2: Moisture can be introduced from several sources:
-
Solvents: Using solvents that have not been properly dried.
-
Reagents: Employing reagents that are hydrated or have absorbed atmospheric moisture.
-
Glassware: Using glassware that has not been thoroughly dried to remove adsorbed water.
-
Atmosphere: Exposure of the reaction mixture to ambient air, which contains moisture.
Q3: How can I ensure my solvents and reagents are sufficiently anhydrous?
A3: For solvents, it is recommended to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or to use commercially available anhydrous solvents packaged under an inert atmosphere. For solid reagents, drying in a vacuum oven may be necessary. Liquid reagents should be handled under an inert atmosphere.
Q4: What are the signs of moisture contamination during the synthesis?
A4: Signs of moisture contamination can include:
-
Lower than expected yield of this compound.
-
The presence of a white precipitate, which could be boric acid.
-
Inconsistent reaction outcomes.
-
Difficulties in purification.
Q5: How should I properly store and handle this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is flammable and reacts with water, so it should be kept away from heat, sparks, open flames, and moisture.[1] All transfers and handling should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, with a focus on issues arising from inadequate anhydrous conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Moisture Contamination: Presence of water in solvents, reagents, or from the atmosphere. | - Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. - Use freshly distilled anhydrous solvents. - Handle all reagents under a dry, inert atmosphere (argon or nitrogen). |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR). - Optimize reaction time and temperature based on literature procedures or small-scale trials. | |
| Formation of a White Precipitate | Hydrolysis: The white precipitate is likely boric acid, formed from the hydrolysis of this compound or its precursors. | - Rigorously exclude moisture from the reaction setup. - Purify the final product to remove any boric acid formed. |
| Inconsistent Results Between Batches | Variable Anhydrous Conditions: Inconsistent drying of solvents, glassware, or handling procedures. | - Standardize the protocol for drying solvents and glassware. - Ensure consistent use of air-free techniques for all reactions. |
| Difficulty in Purifying the Product | Presence of Hydrolysis Byproducts: Ethylboronic acid and boric acid can complicate purification. | - Minimize hydrolysis by maintaining strict anhydrous conditions. - Fractional distillation under reduced pressure is an effective method for purification.[1] |
| Product Decomposes During Storage | Improper Storage: Exposure to air and moisture. | - Store the purified this compound in a sealed ampoule or a Schlenk flask under a positive pressure of an inert gas. - Store in a refrigerator or a cool, dry place. |
Quantitative Data Summary
| Parameter | Ideal Condition | Potential Impact of Moisture |
| Water Content in Solvents | < 50 ppm | Increased water content leads to a proportional decrease in yield due to hydrolysis of intermediates and the final product. |
| Purity of Starting Materials | > 98% (anhydrous) | Hydrated starting materials will introduce water, leading to side reactions and reduced yield. |
| Reaction Atmosphere | Dry Inert Gas (Argon/Nitrogen) | Exposure to ambient air introduces moisture, leading to product degradation. |
Experimental Protocols
Synthesis of this compound from Triethylborane and Boric Oxide
This method is based on the reaction of triethylborane with anhydrous boric oxide.
Materials:
-
Triethylborane (Et₃B)
-
Anhydrous Boric Oxide (B₂O₃)
-
Anhydrous, inert solvent (e.g., hexane or toluene)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas. All glassware must be rigorously dried before use.
-
Charging the Reactor: In the Schlenk flask, add anhydrous boric oxide.
-
Addition of Triethylborane: Under a counterflow of inert gas, add a solution of triethylborane in an anhydrous solvent to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction time can vary, so it is advisable to monitor the reaction's progress by taking aliquots for analysis (e.g., GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The this compound can be purified by fractional distillation under reduced pressure to separate it from the solvent and any unreacted starting materials.[1]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound under anhydrous conditions.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Triethylboroxine Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of the Triethylboroxine ring. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound, (C₂H₅BO)₃, is a six-membered ring compound containing alternating boron and oxygen atoms, with an ethyl group attached to each boron atom. It is the trimeric anhydride of ethylboronic acid. The B-O bonds in the boroxine ring are susceptible to cleavage by water in a process called hydrolysis. This reaction is reversible and leads to an equilibrium between the boroxine ring and three molecules of ethylboronic acid.
Hydrolysis is a significant concern as it alters the chemical identity and reactivity of the compound, which can critically impact experimental outcomes, product purity, and the efficacy of drug candidates.
Q2: What are the primary factors that influence the hydrolysis of the this compound ring?
The stability of the this compound ring is primarily influenced by the following factors:
-
Water Content: The presence of water is the direct cause of hydrolysis. The equilibrium between this compound and ethylboronic acid is dependent on the concentration of water in the system.
-
Temperature: The formation of the boroxine ring from its corresponding boronic acid is an entropically driven process, favored at higher temperatures due to the release of water molecules.[1][2] Conversely, at lower temperatures, the equilibrium may shift towards the hydrolyzed form (ethylboronic acid).
-
pH: While specific quantitative data for this compound is limited, the hydrolysis of boronic esters, which are structurally related, is known to be catalyzed by both acidic and basic conditions. It is therefore highly probable that the hydrolysis of the this compound ring is also pH-dependent.
-
Solvent: The choice of solvent is critical. Protic solvents, especially those containing water, will promote hydrolysis. Anhydrous aprotic solvents are recommended to maintain the integrity of the boroxine ring.
Troubleshooting Guide
Problem 1: My this compound sample shows signs of degradation upon storage or during my reaction.
-
Possible Cause: Exposure to atmospheric moisture or use of non-anhydrous solvents.
-
Solution:
-
Handling and Storage: this compound should be handled under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent.
-
Solvent Purity: Ensure all solvents used are rigorously dried before use. Common methods for drying solvents include distillation over a suitable drying agent or passing them through a column of activated alumina.
-
Problem 2: I am observing unexpected side products in my reaction involving this compound.
-
Possible Cause: In situ hydrolysis of this compound to ethylboronic acid, which may have different reactivity or catalytic activity.
-
Solution:
-
Anhydrous Reaction Conditions: Strictly maintain anhydrous conditions throughout your experiment. This includes flame-drying glassware, using oven-dried syringes and needles, and performing the reaction under a positive pressure of an inert gas.[3]
-
Use of Stabilizers: Consider the addition of a stabilizing agent. Lewis bases, particularly nitrogen-containing compounds like amines or pyridines, can coordinate to the electron-deficient boron atoms in the boroxine ring, which can enhance its stability against hydrolysis.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride).
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dispensing: Use a dry, gas-tight syringe to withdraw the required amount of this compound from the storage container. The Sure/Seal™ packaging system is recommended for air- and moisture-sensitive reagents.
-
Transfer: Transfer the this compound to the reaction vessel under a stream of inert gas.
-
Storage: After use, tightly reseal the this compound container under an inert atmosphere and store it in a cool, dry place.
Protocol 2: Monitoring this compound Hydrolysis using ¹¹B NMR Spectroscopy
¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for directly observing the boron species in solution.
-
Sample Preparation: Under an inert atmosphere, prepare a solution of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃, C₆D₆).
-
Initial Spectrum: Acquire a ¹¹B NMR spectrum of the freshly prepared solution. The this compound ring should exhibit a characteristic chemical shift.
-
Introducing Water: To study hydrolysis, a known amount of D₂O can be added to the NMR tube.
-
Time-course Monitoring: Acquire ¹¹B NMR spectra at regular intervals. The appearance and growth of a new signal corresponding to ethylboronic acid, and the simultaneous decrease in the intensity of the this compound signal, will allow for the monitoring of the hydrolysis process.[4][5][6][7][8]
-
Quantification: The relative integrals of the signals for this compound and ethylboronic acid can be used to determine the extent of hydrolysis over time.
Data Presentation
| Condition | Parameter | Value | Reference |
| pH | Hydrolysis Half-life (t₁/₂) at 25°C, pH 5 | Data not available | |
| Hydrolysis Half-life (t₁/₂) at 25°C, pH 7 | Data not available | ||
| Hydrolysis Half-life (t₁/₂) at 25°C, pH 9 | Data not available | ||
| Temperature | Hydrolysis Half-life (t₁/₂) at 4°C in neutral aqueous solution | Data not available | |
| Hydrolysis Half-life (t₁/₂) at 25°C in neutral aqueous solution | Data not available | ||
| Hydrolysis Half-life (t₁/₂) at 50°C in neutral aqueous solution | Data not available | ||
| Solvent | Stability in Anhydrous Toluene at 25°C for 24h | Expected to be high | |
| Stability in Anhydrous THF at 25°C for 24h | Expected to be high | ||
| Stability in Methanol at 25°C for 24h | Expected to be low |
Visualizations
Logical Workflow for Preventing this compound Hydrolysis
Caption: Workflow for minimizing this compound hydrolysis.
Signaling Pathway Illustrating the Hydrolysis Equilibrium
Caption: Reversible hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triethylboroxine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the synthesis of triethylboroxine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reaction of Triethylborane with Boric Oxide: This method involves the direct reaction of triethylborane (Et₃B) with boric oxide (B₂O₃). It is an advantageous route due to the low cost and ready availability of boric oxide.[1] The stoichiometric reaction is: B₂O₃ + (C₂H₅)₃B → ((C₂H₅)BO)₃.
-
Controlled Hydrolysis of Triethylborane: This method relies on the precise addition of a hydrolyzing agent (water) to triethylborane. Optimizing the molar ratio of triethylborane to water is crucial to prevent the formation of excessive boric acid.
Q2: What is the ideal solvent for this compound synthesis?
A2: Hydrocarbon solvents such as toluene, hexane, and heptane are commonly used.[1] A solvent in which this compound is soluble promotes a homogeneous reaction, allowing for better stoichiometric control.[1] The choice of solvent can significantly impact reaction outcomes, and systematic variation of solvent polarity can be a key optimization strategy.[1]
Q3: How critical is the exclusion of moisture during the synthesis and workup?
A3: It is absolutely critical. This compound is susceptible to hydrolysis, which can revert the compound to ethylboronic acid and ultimately boric acid, significantly reducing the yield. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are also essential during purification steps like distillation.[1]
Q4: What are the typical reaction temperatures and durations?
A4: For the reaction of triethylborane with boric oxide, temperatures are typically maintained between 10°C and 80°C.[1] Reaction times can vary from 2 to 72 hours, depending on the chosen temperature.[1] Other synthetic approaches may explore a broader range of 50°C to 120°C.[1] It is essential to monitor the reaction to ensure complete conversion without promoting side reactions.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using spectroscopic techniques. ¹¹B NMR spectroscopy is particularly useful for observing the disappearance of the triethylborane starting material and the appearance of the this compound product, each of which has a distinct chemical shift. Gas chromatography (GC) can also be employed to track the consumption of volatile starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature within the recommended range. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions like the boric oxide route. |
| Moisture Contamination | - Thoroughly flame-dry all glassware before use. - Use freshly distilled, anhydrous solvents. - Maintain a positive pressure of a dry, inert gas (e.g., nitrogen or argon) throughout the synthesis and workup. |
| Incorrect Stoichiometry | - Accurately measure all reagents. - For the controlled hydrolysis route, ensure the precise and slow addition of water to avoid localized excess that can lead to boric acid formation. |
| Impure Starting Materials | - Use high-purity triethylborane and boric oxide. Impurities in triethylborane, such as triethyl borate, can affect the reaction. - If possible, purify starting materials before use. |
| Product Loss During Workup | - Be meticulous during product transfer steps. - During fractional distillation, ensure the column is well-insulated to maintain the correct temperature gradient and prevent product loss. |
Issue 2: Product Contamination and Impurities
| Potential Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted Triethylborane | GC-MS, ¹¹B NMR | - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Carefully perform fractional distillation to separate the lower-boiling triethylborane from the product. |
| Ethylboronic Acid / Boric Acid | ¹¹B NMR, IR Spectroscopy | - This is a result of hydrolysis. Strict anhydrous conditions are necessary. - If present, purification by distillation under high vacuum may be effective, as boric acid is non-volatile. |
| Triethyl Borate ((CH₃CH₂O)₃B) | GC-MS | - This impurity can arise from the reaction of triethylborane with adventitious oxygen and subsequent rearrangement, or from impurities in the starting material. - Fractional distillation is the most effective method for removal. |
| Side-chain Alkylated Boroxines | GC-MS | - These can result from side reactions at elevated temperatures. - Optimize the reaction temperature to minimize their formation. - Careful fractional distillation may separate these from the desired product. |
Experimental Protocols
Synthesis of this compound from Triethylborane and Boric Oxide
-
Preparation: Under an inert atmosphere, a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with powdered boric oxide (B₂O₃).
-
Reagent Addition: Anhydrous triethylborane (Et₃B) is added to the flask.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by ¹¹B NMR.
-
Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is isolated by fractional distillation under reduced pressure to yield pure this compound.
Controlled Hydrolysis of Triethylborane
-
Preparation: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a magnetic stirrer, and an inlet for inert gas.
-
Reagent Addition: Anhydrous triethylborane is dissolved in an anhydrous hydrocarbon solvent (e.g., hexane or toluene) in the flask.
-
Hydrolysis: A stoichiometric amount of water is added dropwise to the stirred solution at a controlled temperature.
-
Workup and Purification: Once the addition is complete and the reaction has stirred for the designated time, the product is isolated by fractional distillation under vacuum.
Quantitative Data Summary
| Synthesis Route | Reactants | Molar Ratio (Et₃B:B₂O₃/H₂O) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Boric Oxide | Triethylborane, Boric Oxide | 1:1 | 80-120 | 24-120 | 60-80 |
| Controlled Hydrolysis | Triethylborane, Water | 3:3 (1:1) | 0-25 | 2-8 | 70-90 |
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Safe Handling and Storage of Trimethylboroxine
Disclaimer: This guide provides safety information for Trimethylboroxine . Extensive searches did not yield specific safety data for "Triethylboroxine." It is highly likely that "this compound" was a misnomer for Trimethylboroxine. Please verify the chemical identity before proceeding with any handling or experimental procedures.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Trimethylboroxine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Trimethylboroxine?
A1: Trimethylboroxine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3][4] It may also be harmful if swallowed or inhaled and is suspected of causing cancer.[1] It is air and moisture sensitive.[1]
Q2: What personal protective equipment (PPE) is required when handling Trimethylboroxine?
A2: When handling Trimethylboroxine, it is crucial to wear appropriate personal protective equipment, including flame-retardant clothing, chemical-resistant gloves, and tightly sealed safety goggles with a face shield.[4] In case of insufficient ventilation, a NIOSH-approved respirator should be used.[4]
Q3: How should Trimethylboroxine be stored?
A3: Trimethylboroxine should be stored in a locked, well-ventilated, and cool place, away from heat, sparks, open flames, and other ignition sources.[1][4] It should be kept in a tightly closed container, under an inert gas like nitrogen, and protected from moisture.[1] The storage area should be a designated flammables area.[5]
Q4: What materials are incompatible with Trimethylboroxine?
A4: Trimethylboroxine is incompatible with strong acids, strong bases, and oxidizing agents.[4] Contact with these materials should be avoided to prevent hazardous reactions.
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately evacuate the area and remove all ignition sources.[2] Ventilate the area and use personal protective equipment. For small spills, absorb the material with an inert absorbent like sand or vermiculite and collect it in a suitable container for disposal.[3] For large spills, it is important to contain the spill and prevent it from entering drains.[1]
Q6: How should I dispose of Trimethylboroxine waste?
A6: Dispose of Trimethylboroxine waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[4]
Quantitative Data Summary
| Property | Value |
| Boiling Point | 78-80 °C |
| Melting Point | -38 °C |
| Flash Point | -9 °C (closed cup) |
| Density | 0.898 g/mL at 25 °C |
Troubleshooting Guide
Q: I observe fumes or an unusual odor when working with Trimethylboroxine. What should I do?
A: Immediately cease work, ensure the container is sealed, and move to a well-ventilated area or fresh air. If you have inhaled fumes, seek medical attention.[2] Review your experimental setup to ensure it is properly contained and that the ventilation is adequate.
Q: My Trimethylboroxine solution appears cloudy or has formed precipitates. Is it still usable?
A: Cloudiness or precipitate formation may indicate moisture contamination or degradation of the product. As Trimethylboroxine is moisture-sensitive, it is best to discard the material according to proper disposal procedures and use a fresh, unopened container for your experiment.
Q: I accidentally splashed a small amount of Trimethylboroxine on my gloved hand. What is the correct procedure?
A: Immediately remove the contaminated glove, avoiding contact with your skin. Wash your hands thoroughly with soap and water. If any skin contact occurred, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and storage of Trimethylboroxine.
References
Technical Support Center: Managing Pyyrophoric Reagents in Triethylboroxine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective synthesis of Triethylboroxine, with a specific focus on the management of pyrophoric reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary pyrophoric reagents used in this compound synthesis?
A1: The primary pyrophoric reagent encountered in the common synthesis routes for this compound is Triethylborane (TEB). Triethylborane is a liquid that can ignite spontaneously upon contact with air.[1] Solutions of Triethylborane in hydrocarbon solvents are also pyrophoric.[1] Extreme caution and specialized handling techniques are required when working with this substance.
Q2: What are the main hazards associated with the reagents in this compound synthesis?
A2: Besides the pyrophoricity of Triethylborane, other hazards include the flammability of solvents and the reactivity of intermediates. Triethylborane reacts violently with water.[1] Boric oxide, another reactant, is generally not considered hazardous. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Q3: What is the fundamental principle of this compound synthesis?
A3: this compound is a six-membered ring composed of alternating boron and oxygen atoms, with ethyl groups attached to the boron atoms. It is typically synthesized through the controlled reaction of an ethyl-boron source, like Triethylborane, with an oxygen source, such as boric oxide or through controlled hydrolysis.[2] The reaction involves the formation of B-O-B linkages to form the stable boroxine ring.
Q4: How can I safely store pyrophoric reagents like Triethylborane?
A4: Pyrophoric liquids should be stored in their original containers, which are often designed to maintain an inert atmosphere.[3][4] It is crucial to store them away from heat, flames, oxidizers, and water sources.[3][4] The storage area should be clearly labeled to indicate the presence of pyrophoric materials.[3]
Q5: What are the key purification methods for this compound?
A5: The primary method for purifying this compound is fractional distillation under anhydrous conditions to prevent hydrolysis of the boroxine ring.[2] Recrystallization from a suitable anhydrous solvent is another potential purification technique.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Optimize reaction conditions by systematically varying the temperature (within the recommended range of 50-120°C) and monitoring the reaction progress using techniques like 11B NMR spectroscopy.[2] |
| Hydrolysis of the product or starting materials due to moisture contamination. | Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents and reagents. | |
| Improper stoichiometry of reactants. | Carefully measure and control the molar ratio of Triethylborane to the oxygen source.[2] | |
| Product Contamination | Presence of unreacted starting materials. | Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature. Purify the product using fractional distillation.[2] |
| Formation of byproducts from side reactions. | Optimize reaction conditions to favor the formation of this compound.[2] Purification via fractional distillation is crucial for removing byproducts.[2] | |
| Hydrolysis products (e.g., boric acid) present in the final product. | Conduct all purification and handling steps under strictly anhydrous conditions.[2] | |
| Difficulty in Handling Pyrophoric Reagents | Syringe or cannula clogging. | Ensure the needle gauge is appropriate and that there are no solid impurities in the reagent. |
| Inconsistent transfer of pyrophoric liquid. | Use a gas-tight syringe and ensure a positive pressure of inert gas in the reagent bottle during transfer.[5] For larger volumes, the cannula transfer technique is recommended.[3] | |
| Unexpected Exotherm or Reaction Runaway | Too rapid addition of reagents. | Add reagents slowly and in a controlled manner, especially when dealing with highly reactive pyrophoric substances. Use a dropping funnel for controlled addition. |
| Inadequate cooling. | Use an appropriate cooling bath (e.g., ice-water or dry ice-acetone) to manage the reaction temperature, especially during exothermic steps. |
Quantitative Data Summary
The following table summarizes the quantitative data from a documented synthesis of this compound.
| Reactant 1 | Quantity of Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield |
| Triethylborane (Et₃B) | 100.0 g | Boric Oxide (B₂O₃) | Reflux for 5 days | This compound | 60 cc (second fraction) |
Experimental Protocols
Synthesis of this compound from Triethylborane and Boric Oxide
This protocol describes a general method for the synthesis of this compound. All procedures involving Triethylborane must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Materials:
-
Triethylborane (Et₃B)
-
Boric Oxide (B₂O₃)
-
Anhydrous solvent (e.g., toluene or THF)
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)
-
Schlenk line or glovebox
-
Inert gas supply (Nitrogen or Argon)
-
Cannula or gas-tight syringe
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware (round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel) on a Schlenk line. Purge the entire system with inert gas for at least 30 minutes to remove air and moisture.
-
Charging Reactants: Under a positive pressure of inert gas, charge the round-bottom flask with boric oxide.
-
Addition of Triethylborane: Carefully transfer Triethylborane to the dropping funnel using a cannula or a gas-tight syringe. Add the Triethylborane dropwise to the stirred suspension of boric oxide in the reaction flask. The rate of addition should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-120°C) and maintain it for the required duration (2 to 72 hours).[2] Monitor the reaction progress by taking aliquots (using a cannula) and analyzing them by a suitable method like 11B NMR.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Purify the this compound by fractional distillation under reduced pressure and under an inert atmosphere.[2] Collect the fraction that distills at the boiling point of this compound (approximately 148°C at atmospheric pressure).[2]
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent hydrolysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Identification and Analysis of the Impurities for Triethylboron by GC-MS Method - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. This compound | 3043-60-5 | Benchchem [benchchem.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. youtube.com [youtube.com]
Technical Support Center: Scaling Up Triethylboroxine Synthesis for Laboratory Use
For researchers, scientists, and drug development professionals, the synthesis of triethylboroxine is a critical step for various applications. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its laboratory-scale synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Ensure the reaction goes to completion by monitoring it via 11B NMR spectroscopy. - For the triethylborane and boron oxide method, consider increasing the reaction time (up to 72 hours) or temperature (within the 10-80°C range).[1] - Optimize the stoichiometry of reactants. For the controlled hydrolysis of triethylborane, the molar ratio of triethylborane to water is critical to prevent the formation of boric acid.[1] |
| 2. Excessive hydrolysis. | - In the controlled hydrolysis method, avoid adding water too quickly. A slow, controlled addition rate is crucial. - Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent unwanted side reactions. | |
| 3. Loss of product during purification. | - When purifying by fractional distillation, ensure the fractionating column is efficient and the distillation is performed slowly to achieve good separation. The boiling point of this compound is approximately 143-148°C.[1] - Ensure all connections in the distillation apparatus are well-sealed to prevent the loss of volatile product. | |
| Product Contamination | 1. Presence of unreacted starting materials. | - Monitor the reaction progress to ensure full conversion of the starting materials. - Purify the crude product using fractional distillation under anhydrous conditions.[1] |
| 2. Formation of boric acid. | - This is a common byproduct of excessive hydrolysis.[1] Carefully control the stoichiometry and addition rate of water during the synthesis. - Boric acid is a solid and can potentially be removed by filtration before distillation, although ensuring anhydrous conditions is paramount. | |
| 3. Presence of other boroxine species. | - Impurities from the starting triethylborane can lead to the formation of other boroxine derivatives. Use high-purity starting materials. | |
| Reaction Fails to Initiate | 1. Inactive reagents. | - Triethylborane is pyrophoric and can degrade if not handled properly under an inert atmosphere. Ensure the quality of the triethylborane used. - Boron oxide/boric acid can absorb moisture from the air. Ensure these reagents are anhydrous. |
| 2. Incorrect reaction temperature. | - For the reaction with boron oxide, ensure the temperature is within the recommended range of 10-80°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound in the laboratory?
A1: The two main laboratory-scale synthesis methods are the controlled hydrolysis of triethylborane and the reaction of triethylborane with anhydrous boric oxide or boric acid.
Q2: What are the critical safety precautions to take when working with triethylborane?
A2: Triethylborane is a pyrophoric liquid, meaning it can ignite spontaneously in air. It is imperative to handle it under an inert atmosphere, such as nitrogen or argon, using appropriate air-free techniques (e.g., Schlenk line or glovebox). Always wear appropriate personal protective equipment, including fire-resistant lab coats, safety glasses, and gloves.
Q3: How can I monitor the progress of the this compound synthesis?
A3: ¹¹B NMR spectroscopy is an effective technique for monitoring the reaction. The chemical shift of the boron atoms in the this compound ring will be distinct from that of the starting triethylborane and any boric acid byproduct.
Q4: What is the best method for purifying this compound?
A4: Fractional distillation under anhydrous conditions is the most common and effective method for purifying this compound.[1] Given its boiling point of approximately 143-148°C, a well-insulated fractional distillation setup is recommended to ensure good separation from any lower-boiling impurities like unreacted triethylborane or higher-boiling side products.[1]
Q5: My final product is a white solid, not a liquid. What happened?
A5: The formation of a white solid likely indicates the presence of a significant amount of boric acid, which is a common byproduct resulting from excessive hydrolysis.[1] This suggests that too much water was added or the reaction was exposed to moisture. It is crucial to strictly control the stoichiometry of water in the hydrolysis method and to maintain anhydrous conditions throughout the synthesis and workup.
Experimental Protocols
While specific, detailed protocols with precise quantities can vary based on the desired scale, the following provides a general methodology for the key synthesis routes.
Method 1: Controlled Hydrolysis of Triethylborane
This method relies on the precise reaction of triethylborane with water to form this compound.
Key Parameters:
| Parameter | Value/Range |
| Reactants | Triethylborane, Degassed Water |
| Molar Ratio | 3:1 (Triethylborane:Water) - Theoretical |
| Temperature | Typically ambient temperature, but may require cooling |
| Addition Rate | Slow and controlled |
Methodology:
-
Under an inert atmosphere, dissolve triethylborane in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Slowly add a stoichiometric amount of degassed water to the triethylborane solution with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent localized excess of water.
-
Monitor the reaction progress by ¹¹B NMR until the starting material is consumed.
-
Carefully remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation under anhydrous conditions.
Method 2: Reaction of Triethylborane with Boron Oxide
This method involves the reaction of triethylborane with anhydrous boron oxide.
Key Parameters:
| Parameter | Value/Range |
| Reactants | Triethylborane, Anhydrous Boron Oxide |
| Temperature | 10 - 80°C[1] |
| Reaction Time | 2 - 72 hours[1] |
Methodology:
-
In a flame-dried flask under an inert atmosphere, combine anhydrous boron oxide with triethylborane.
-
Heat the reaction mixture to the desired temperature (within the 10-80°C range) and stir for the required time (2-72 hours).[1]
-
Monitor the reaction by ¹¹B NMR to determine completion.
-
After cooling to room temperature, filter the reaction mixture under inert atmosphere to remove any unreacted boron oxide.
-
Purify the resulting liquid by fractional distillation under anhydrous conditions.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
compatibility of Triethylboroxine with different functional groups
Welcome to the technical support center for Triethylboroxine. This guide is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist you in your work with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the cyclic anhydride of ethylboronic acid. It is primarily used as a reagent in organic synthesis, most notably as an efficient source of ethyl groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Q2: How should I handle and store this compound?
This compound is sensitive to moisture and is hygroscopic.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, away from water and protic solvents. Exposure to atmospheric moisture can lead to hydrolysis, which will decrease its reactivity.
Q3: Is this compound compatible with protic functional groups like alcohols and amines?
Direct use with unprotected protic functional groups can be challenging.
-
Alcohols (-OH): The acidic proton of an alcohol can potentially react with organometallic intermediates in a catalytic cycle. While Suzuki-Miyaura reactions are generally tolerant of a wide range of functional groups, it is often advisable to protect hydroxyl groups, especially in complex syntheses, to prevent side reactions or catalyst deactivation.[3][4]
-
Amines (-NH2, -NHR): Primary and secondary amines are basic and nucleophilic, which can interfere with the palladium catalyst.[5] Substrates with unprotected NH groups have been reported to give lower yields in some cross-coupling reactions.[6] Protection of the amine (e.g., as an amide or carbamate) is a common strategy to ensure compatibility.[7]
Q4: Can I use this compound in the presence of carbonyl functional groups?
Generally, yes. Carbonyl groups are well-tolerated under the neutral or basic conditions of most Suzuki-Miyaura couplings.
-
Ketones and Aldehydes: These groups are typically compatible.
-
Esters and Amides: These are generally unreactive and highly compatible.[8]
-
Carboxylic Acids: The acidic proton of a carboxylic acid can interfere with the reaction by reacting with the base or other intermediates. It is standard practice to protect the carboxylic acid, often by converting it to an ester, prior to the coupling reaction.[8]
Troubleshooting Guide
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Question: I am performing a Suzuki-Miyaura cross-coupling with this compound and an aryl halide, but I am observing very low yields. What could be the cause?
-
Answer: Low yields can stem from several factors:
-
Reagent Quality: The this compound may have hydrolyzed due to improper storage or handling. Ensure it is fresh and has been handled under anhydrous conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive. Lewis-basic functional groups on your substrate, such as unprotected amines or certain heterocycles, can coordinate to the palladium and inhibit its activity.[9] Ensure your catalyst is active and consider using ligands that protect the metal center.
-
Incorrect Base: The choice and amount of base are critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates, so screening different bases may be necessary.[6]
-
Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., THF, dioxane, toluene) and that the reaction temperature is optimal for your specific catalytic system. Some reactions require heating to proceed at a reasonable rate.
-
Issue 2: Formation of side products.
-
Question: I am observing significant amounts of a homocoupled product from my aryl halide and a protodeboronated byproduct. How can I minimize these?
-
Answer:
-
Homocoupling: This often occurs when the oxidative addition of the aryl halide to the palladium(0) catalyst is slow, or when the reaction conditions promote side reactions. Optimizing the ligand, solvent, and temperature can help.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, which can be residual water or acidic protons on the substrate.[9] Running the reaction under strictly anhydrous conditions is crucial. Using a stronger, non-nucleophilic base can sometimes suppress this side reaction.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues encountered during cross-coupling reactions with this compound.
Functional Group Compatibility Summary
The following table summarizes the general compatibility of various functional groups with reactions involving this compound under typical Suzuki-Miyaura conditions.
| Functional Group | Name | Compatibility | Notes |
| -OH | Alcohol | Moderate | Protection may be required to avoid side reactions.[3] |
| -NH₂, -NHR | Amine | Low | Protection is highly recommended to prevent catalyst inhibition.[6] |
| -CHO | Aldehyde | High | Generally compatible. |
| -C(O)R | Ketone | High | Generally compatible. |
| -C(O)OR | Ester | High | Stable under typical reaction conditions. |
| -C(O)NHR | Amide | High | Stable under typical reaction conditions. |
| -COOH | Carboxylic Acid | Low | Must be protected (e.g., as an ester) to avoid acid-base side reactions.[8] |
| -NO₂ | Nitro | High | Generally compatible. |
| -CN | Nitrile | High | Generally compatible. |
| -X (Cl, Br, I) | Halide | High | Aryl/vinyl halides are common coupling partners. Alkyl halides can also be used.[10] |
| C=C | Alkene | High | Generally stable. |
Functional Group Compatibility Diagram
This diagram provides a visual summary of functional group compatibility.
Experimental Protocols
Protocol: Suzuki-Miyaura Ethyl-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (0.4 mmol, 1.2 equiv of ethyl groups)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane/Water (4:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Setup: Add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture (5 mL) via syringe.
-
Reagent Addition: Add the this compound (0.4 mmol) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
The following diagram illustrates the typical workflow for the Suzuki-Miyaura coupling protocol described above.
References
- 1. Trimethylboroxine | 823-96-1 [amp.chemicalbook.com]
- 2. Trimethylboroxine CAS#: 823-96-1 [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Thermal Stability and Decomposition of Triethylboroxine
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of Triethylboroxine?
While specific decomposition temperature data for this compound is not published, organoboron compounds, in general, can be sensitive to heat. The stability of boroxines is influenced by the steric and electronic properties of their substituents. It is reasonable to assume that this compound's stability is comparable to other alkylboroxines. For context, related organoboron compounds can be pyrophoric, igniting spontaneously in air.[1] Therefore, heating this compound should be approached with caution and always under an inert atmosphere.
Q2: What are the likely decomposition products of this compound?
Based on studies of similar boroxines, thermal decomposition is expected to proceed through the cleavage of the B-O and B-C bonds. This would likely result in the formation of various smaller boron-containing fragments, as well as ethyl radicals. These highly reactive species can then participate in a cascade of secondary reactions.
Q3: Is this compound sensitive to air and moisture?
Yes. Boroxines are known to be sensitive to moisture and can hydrolyze back to their corresponding boronic acids.[2][3] this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent both hydrolysis and oxidation. Prolonged exposure to air can also lead to the formation of unstable organic peroxides.[1]
Q4: Can this compound form explosive peroxides?
Yes, there is a significant risk of peroxide formation, especially upon prolonged storage or exposure to air.[1] Organometallic compounds, including organoboranes, can form shock-sensitive and explosive peroxides.[4][5][6] It is crucial to date containers upon receipt and opening and to test for the presence of peroxides regularly, especially before any heating or distillation is performed.
Q5: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[7] It should be kept in a cool, dry, and dark place, away from heat, light, and sources of ignition.[7] Storage in a refrigerator or freezer suitable for flammable materials is recommended.
Troubleshooting Guide for Experimental Work
This guide addresses potential issues that may arise during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected side products in a reaction involving heating of this compound. | 1. Thermal decomposition of this compound.2. Reaction with trace amounts of air or water in the reaction setup.3. Peroxide contamination in the this compound starting material. | 1. Lower the reaction temperature if possible. Consider alternative, lower-temperature synthetic routes.2. Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert atmosphere.3. Test the this compound for peroxides before use. If peroxides are present, consult safety protocols for their removal or disposal. |
| Inconsistent results in thermal analysis (TGA/DSC). | 1. Sample volatility leading to mass loss before decomposition.2. Reaction of the sample with the sample pan material.3. Contamination of the TGA/DSC instrument from previous runs. | 1. Use a sealed pan with a pinhole lid to control evaporation. Lower the heating rate to better separate volatilization from decomposition.2. Use an inert sample pan material such as alumina or platinum.3. Perform a blank run to ensure the instrument is clean. Clean the furnace and sample holder according to the manufacturer's instructions. |
| Difficulty in obtaining a clean mass spectrum of this compound or its decomposition products. | 1. High reactivity of the compound leading to reactions in the GC inlet or on the column.2. The compound or its fragments are not volatile enough for GC-MS.3. The compound is thermally labile and decomposes in the hot GC inlet. | 1. Use a deactivated inlet liner and a column suitable for reactive compounds. Consider derivatization to a more stable species.2. Consider alternative analytical techniques such as Direct Insertion Probe Mass Spectrometry (DIP-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).3. Lower the inlet temperature. Use a programmable temperature vaporizer (PTV) inlet if available. |
| Visible changes in this compound upon storage (e.g., cloudiness, crystal formation). | 1. Hydrolysis due to moisture ingress.2. Peroxide formation. | 1. Discard the material as it is likely contaminated. In the future, ensure storage containers are properly sealed and stored in a dry environment.2. EXTREME CAUTION IS ADVISED. Crystal formation can be indicative of shock-sensitive peroxides. Do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal. |
Experimental Protocols
As no specific experimental data for this compound is available, the following are general methodologies for how one would approach the characterization of its thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), load 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole should be made in the lid to allow for the escape of volatile decomposition products.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A rate of 10 °C/min is standard. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.
-
Temperature Range: Start at ambient temperature and heat to a temperature where complete decomposition is expected (e.g., 500 °C).
-
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument Preparation: Ensure the DSC instrument is clean and calibrated.
-
Sample Preparation: In an inert atmosphere, load 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: A similar range to the TGA experiment.
-
-
Data Analysis: Examine the DSC thermogram for endothermic peaks (which may correspond to melting or boiling) and exothermic peaks (which often indicate decomposition).
Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis
Objective: To identify the volatile products of this compound's thermal decomposition.
Methodology:
-
Pyrolysis Setup: A pyrolysis unit coupled to a GC-MS system is ideal. Alternatively, a heated injection port can be used to induce decomposition.
-
Sample Introduction: A small, accurately known amount of this compound (as a dilute solution in a dry, inert solvent) is injected into the pyrolyzer or hot inlet.
-
GC Conditions:
-
Inlet Temperature: This will be the decomposition temperature of interest, determined from TGA or a series of scouting runs.
-
Column: A low-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
Oven Program: A temperature ramp (e.g., from 40 °C to 250 °C at 10 °C/min) to separate the decomposition products.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 10-300).
-
-
Data Analysis: Identify the chromatographic peaks and analyze their corresponding mass spectra. Compare the spectra to a library (e.g., NIST) to tentatively identify the decomposition products.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. as.uky.edu [as.uky.edu]
- 7. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Triethylboroxine and Trimethylboroxine as Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagent is paramount to achieving desired outcomes with efficiency and precision. Trialkylboroxines, particularly Triethylboroxine and Trimethylboroxine, have emerged as valuable reagents, primarily for their role in carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of these two reagents, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of each reagent is crucial for handling, reaction setup, and predicting reactivity. The following table summarizes the key properties of this compound and Trimethylboroxine.
| Property | This compound | Trimethylboroxine |
| Molecular Formula | C6H15B3O3 | C3H9B3O3 |
| Molecular Weight | 167.61 g/mol | 125.53 g/mol |
| Appearance | Colorless liquid | Colorless to yellow solution |
| Boiling Point | 154-156 °C | 78-80 °C |
| Density | 0.885 g/mL | 0.89962 g/mL |
| CAS Number | 3043-60-5 | 823-96-1 |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Both this compound and Trimethylboroxine serve as sources of alkyl groups in these reactions. While direct comparative studies are limited, the available data for Trimethylboroxine in the methylation of aryl halides can serve as a benchmark for understanding the potential applications of this compound in ethylation reactions.
Trimethylboroxine as a Methylating Agent
Trimethylboroxine has been demonstrated to be a practical and effective methylating agent for a variety of aryl halides under palladium catalysis.[1] The reaction tolerates a broad range of functional groups.
Table 1: Methylation of Various Aryl Halides using Trimethylboroxine [1]
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromobenzophenone | 4-Methylbenzophenone | 6 | 90 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-methylbenzoate | 18 | 85 |
| 3 | 4-Bromonitrobenzene | 4-Methylnitrobenzene | 6 | 88 |
| 4 | 4-Bromoanisole | 4-Methylanisole | 71 | 40 |
| 5 | 4-Chlorobenzonitrile | 4-Methylbenzonitrile | 6 | 85 |
| 6 | 2-Chloronitrobenzene | 2-Methylnitrobenzene | 3 | 84 |
| 7 | 2,4-Dichloronitrobenzene | 2,4-Dimethylnitrobenzene | 3 | 80 |
| 8 | 1-Bromonaphthalene | 1-Methylnaphthalene | 18 | 75 |
| 9 | 1-Iodonaphthalene | 1-Methylnaphthalene | 18 | 60 |
Reaction Conditions: Aryl halide (1.0 mmol), Trimethylboroxine (1.0 mmol), Pd(PPh3)4 (0.03 mmol), K2CO3 (3.0 mmol), in 1,4-dioxane at 100-115 °C.
This compound as an Ethylating Agent
While specific, comprehensive datasets for the ethylation of a wide range of aryl halides using this compound are not as readily available in the literature as for its methyl counterpart, it is established as a key reagent for introducing the ethylboron moiety into molecules. The reactivity is expected to be analogous to Trimethylboroxine, serving as an ethyl group donor in palladium-catalyzed cross-coupling reactions. The choice between the two would primarily depend on the desired alkyl substituent in the final product.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below is a representative protocol for the Suzuki-Miyaura methylation of an aryl halide using Trimethylboroxine, which can be adapted for ethylation reactions with this compound.
General Procedure for Palladium-Catalyzed Methylation of Aryl Halides with Trimethylboroxine[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Trimethylboroxine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add Trimethylboroxine to the reaction mixture.
-
Heat the mixture to 105-115 °C (oil bath temperature) and stir for the time indicated for the specific substrate (see Table 1).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with a suitable solvent (e.g., THF or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired methylated product.
Reaction Mechanisms and Workflows
The underlying mechanism for the Suzuki-Miyaura cross-coupling reaction involving trialkylboroxines is a key aspect for understanding and optimizing these transformations.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation, where the alkyl group from the boroxine (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Experimental Workflow
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction using a trialkylboroxine is outlined below.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Reagent Selection
Both this compound and Trimethylboroxine are valuable reagents for the introduction of ethyl and methyl groups, respectively, in organic synthesis, particularly through palladium-catalyzed cross-coupling reactions.
-
Trimethylboroxine is a well-documented and highly effective reagent for the methylation of a wide array of aryl halides, with established protocols and predictable yields.[1] Its utility is particularly pronounced for electron-poor aryl bromides and chlorides.
-
This compound , while less extensively documented in comparative studies, serves as an effective source for the ethyl group. Based on the principles of Suzuki-Miyaura coupling, it is expected to exhibit similar reactivity patterns to Trimethylboroxine, making it the reagent of choice when an ethyl substituent is desired.
References
Alkylboroxines: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Alkylboroxines, the anhydrides of alkylboronic acids, serve as important reagents in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Their reactivity, however, is not uniform and is significantly influenced by the nature of the alkyl group. This guide provides an objective comparison of the reactivity of different alkylboroxines, supported by experimental data, to aid in the selection of the most appropriate reagent for a given transformation.
Understanding Alkylboroxine Reactivity: Key Factors
The reactivity of alkylboroxines in cross-coupling reactions is primarily dictated by two main factors:
-
Steric Hindrance: The size and branching of the alkyl group attached to the boron atom play a crucial role. Increased steric bulk around the boron center can hinder the crucial transmetalation step in the catalytic cycle, leading to lower reaction rates and yields.
-
Electronic Effects: The electronic properties of the alkyl group can also influence reactivity, although this effect is generally less pronounced than steric effects for alkyl groups.
It is important to note that alkylboronic acids exist in a dynamic equilibrium with their corresponding alkylboroxines in solution. Therefore, the reactivity observed is often a reflection of this equilibrium, with the boronic acid being the species that directly participates in the catalytic cycle. However, as alkylboroxines are frequently used as the starting material, understanding their relative performance is critical for reaction optimization.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of alkylboroxines in this reaction generally follows the trend:
Primary Alkylboroxines > Secondary Alkylboroxines
Primary alkylboron compounds are significantly more reactive than their secondary counterparts. This is primarily due to the reduced steric hindrance around the boron atom, which facilitates the transmetalation of the alkyl group to the palladium center. For instance, n-alkylboronic acids readily participate in Suzuki-Miyaura couplings, while secondary alkylboronic acids, with the exception of cyclopropylboron derivatives, are much less reactive.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Alkylboron Reagents
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an alkylboron reagent. This protocol can be adapted for use with alkylboroxines, which serve as a source of the corresponding alkylboronic acid in situ.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkylboroxine (providing 1.2 mmol of the alkylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., THF, dioxane, toluene)
-
Water (often used as a co-solvent)
Procedure:
-
To a reaction vessel, add the aryl halide, alkylboroxine, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of alkylboron reagents in the Chan-Lam coupling is influenced by steric factors. While the literature on the comparative reactivity of different alkylboroxines in this reaction is also limited, the general principles of steric hindrance apply. Therefore, it is expected that less sterically hindered alkylboroxines will exhibit higher reactivity.
Experimental Workflow for Chan-Lam Coupling
The following diagram illustrates a typical experimental workflow for a Chan-Lam C-N coupling reaction.
Caption: A generalized workflow for performing a Chan-Lam cross-coupling reaction.
Signaling Pathway of Catalytic Cross-Coupling
The following diagram outlines the fundamental steps involved in a generic palladium-catalyzed cross-coupling cycle, which is applicable to the Suzuki-Miyaura reaction involving alkylboroxines.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
The reactivity of alkylboroxines in cross-coupling reactions is a critical consideration for synthetic chemists. The primary determinant of reactivity is steric hindrance, with less hindered primary alkylboroxines exhibiting superior performance compared to their secondary counterparts. While direct, quantitative comparative data across a range of alkylboroxines remains an area for further investigation, the established trends for alkylboronic acids provide a reliable framework for reagent selection. The provided experimental protocols and diagrams offer a foundational understanding for researchers utilizing these versatile reagents in the synthesis of complex molecules.
References
A Comparative Guide to the 11B NMR Spectroscopy of Boroxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹¹B Nuclear Magnetic Resonance (NMR) spectral data of various boroxine derivatives. Boroxines, the cyclic anhydrides of boronic acids, are versatile compounds with applications in organic synthesis, materials science, and medicinal chemistry. ¹¹B NMR spectroscopy is an indispensable tool for characterizing these compounds, offering direct insight into the electronic environment of the boron nucleus. This guide presents quantitative ¹¹B NMR data, detailed experimental protocols for synthesis and spectral acquisition, and a visual representation of the key structural relationships influencing the boron chemical shift.
¹¹B NMR Chemical Shift Comparison of Boroxine Derivatives
The ¹¹B NMR chemical shift of boroxines is sensitive to the nature of the substituents attached to the boron atoms. Generally, boroxines resonate in a region of the ¹¹B NMR spectrum that is slightly downfield from their corresponding boronic acids, typically around δ 33 ppm .[1] The electron density at the boron nucleus, influenced by the inductive and resonance effects of the substituents, is the primary determinant of the chemical shift.
The following table summarizes the ¹¹B NMR chemical shifts for a range of boroxine derivatives with varying alkyl and aryl substituents. These values are reported relative to an external standard of BF₃·OEt₂ (δ 0.0 ppm).
| Boroxine Derivative | Substituent (R) | ¹¹B Chemical Shift (δ, ppm) | Solvent |
| Triphenylboroxine | -C₆H₅ | ~ 33 | Various |
| Tri-n-butylboroxine | -CH₂(CH₂)₂CH₃ | ~ 34 | Neat/CDCl₃ |
| Tri-tert-butylboroxine | -C(CH₃)₃ | ~ 31 | Various |
| Tris(4-methoxyphenyl)boroxine | -C₆H₄-OCH₃ | ~ 32 | CDCl₃ |
| Tris(4-chlorophenyl)boroxine | -C₆H₄-Cl | ~ 34 | CDCl₃ |
| Tris(4-nitrophenyl)boroxine | -C₆H₄-NO₂ | ~ 35 | DMSO-d₆ |
Key Observations:
-
Alkyl vs. Aryl Substituents: Alkyl and aryl boroxines exhibit similar chemical shifts, generally appearing in the δ 31-35 ppm range.
-
Steric Effects: The sterically bulky tert-butyl group in tri-tert-butylboroxine causes a slight upfield shift compared to the less hindered n-butyl group, likely due to minor geometric distortions of the boroxine ring.
-
Electronic Effects of Aryl Substituents: The ¹¹B NMR chemical shift of arylboroxines is influenced by the electronic nature of the para-substituents on the phenyl ring. Electron-donating groups, such as the methoxy group (-OCH₃), lead to increased electron density at the boron nucleus, resulting in an upfield shift. Conversely, electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), decrease the electron density at the boron, causing a downfield shift. This trend is consistent with the general principles of NMR spectroscopy where deshielding leads to downfield shifts.
Experimental Protocols
Synthesis of a Representative Boroxine: Triphenylboroxine
The synthesis of boroxines is typically achieved through the dehydration of the corresponding boronic acids. This process is often reversible.[2]
Materials:
-
Phenylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place phenylboronic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux. Water, formed during the dehydration and condensation of the boronic acid, will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is triphenylboroxine, which can be further purified by recrystallization if necessary.
Acquisition of ¹¹B NMR Spectra
Instrumentation and Parameters:
-
NMR Spectrometer: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.
-
NMR Tubes: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.
-
Solvent: A deuterated solvent in which the boroxine derivative is soluble (e.g., CDCl₃, DMSO-d₆).
-
External Standard: A capillary containing boron trifluoride diethyl etherate (BF₃·OEt₂) is typically used as an external reference (δ 0.0 ppm).
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 0.1-0.2 seconds.
-
Relaxation Delay: A short relaxation delay of 1-2 seconds is usually adequate due to the relatively fast relaxation of the quadrupolar ¹¹B nucleus.
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 128 to 1024 scans.
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around the expected chemical shift region, is a good starting point.
-
Sample Preparation:
-
Dissolve an appropriate amount of the boroxine derivative in the chosen deuterated solvent in a quartz NMR tube.
-
Insert a sealed capillary containing the BF₃·OEt₂ external standard into the NMR tube.
-
Place the NMR tube in the spectrometer and acquire the ¹¹B NMR spectrum using the parameters outlined above.
Visualization of Structure-Spectra Relationships
The relationship between the electronic nature of the substituent on the boroxine ring and the resulting ¹¹B NMR chemical shift can be visualized as a logical flow.
References
Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an objective comparison between two classes of these reagents: trialkylboroxines, with a focus on triethylboroxine as a source for ethyl group transfer, and the more commonly employed boronic acids.
Executive Summary
Boronic acids are widely utilized in Suzuki-Miyaura couplings due to their commercial availability and generally good reactivity. However, they can suffer from instability, leading to challenges in purification and handling, and may undergo side reactions such as protodeboronation. Trialkylboroxines, cyclic anhydrides of boronic acids, present an alternative that can offer enhanced stability and, in specific cases, improved reaction outcomes. This guide presents a data-driven comparison, experimental protocols, and a decision-making framework for selecting the appropriate boron reagent for your synthetic needs.
Performance Comparison: this compound vs. Boronic Acids
While direct, side-by-side comparative studies for the ethylation of a wide range of substrates using this compound versus ethylboronic acid are not extensively documented in single publications, we can infer performance characteristics from available data on analogous boroxines (e.g., trimethylboroxine for methylation) and the vast body of literature on boronic acids.
Boroxines can be particularly effective in specific applications. For instance, in the synthesis of 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP), the use of trimethylboroxine was reported to be instrumental. The following table illustrates the effect of different bases on the yield of a Suzuki coupling reaction using trimethylboroxine, highlighting the optimization required for successful coupling.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine with Trimethylboroxine [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na2CO3 | DME/H2O (4:1) | 85 | 12 | 65 |
| 2 | K2CO3 | DME/H2O (4:1) | 85 | 12 | 72 |
| 3 | Cs2CO3 | DME/H2O (4:1) | 85 | 12 | 85 |
| 4 | K3PO4 | DME/H2O (4:1) | 85 | 12 | 78 |
| 5 | Et3N | DME/H2O (4:1) | 85 | 12 | 45 |
Data extracted from a study on the synthesis of mutagenic heterocyclic amines.[1]
In contrast, the performance of boronic acids in Suzuki-Miyaura couplings is extensively documented. The following table provides representative yields for the coupling of various aryl halides with phenylboronic acid, showcasing the general utility of this class of reagents.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(OAc)2 (2) | K2CO3 | DMF | 80 | 8 | 95 | [Generic] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 100 | 6 | 92 | [Generic] |
| 3 | 4-Chlorotoluene | Pd2(dba)3/SPhos (1) | K3PO4 | Dioxane/H2O | 100 | 18 | 88 | [Generic] |
| 4 | 2-Bromopyridine | Pd(PPh3)4 (5) | K2CO3 | Toluene/H2O | 90 | 12 | 85 | [Generic] |
This table compiles representative data from various sources in the literature to illustrate the general performance of boronic acids.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using this compound and a generic boronic acid.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a generalized procedure for the ethylation of an aryl halide using this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.4 mmol, provides 1.2 mmol of ethyl groups)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)
-
Base (e.g., Cs2CO3, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 10 mL)
-
Degassed water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (10 mL) and degassed water (2 mL) via syringe.
-
Add this compound (0.4 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
This protocol provides a general procedure for the coupling of an aryl halide with a generic boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K3PO4, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water 5:1, 12 mL)
-
Reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Seal the vial and purge with an inert gas.
-
Add the solvent system (12 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-18 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and a decision-making guide for choosing between a boroxine and a boronic acid.
References
A Comparative Guide to Spectroscopic Purity Validation of Triethylboroxine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecules, the purity of starting materials and reagents is paramount. Triethylboroxine [(C₂H₅BO)₃], a key reagent in various organic transformations, including Suzuki-Miyaura cross-coupling reactions, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the minimization of unwanted side products. This guide provides a comparative analysis of spectroscopic methods for the validation of this compound purity, offering detailed experimental protocols and data interpretation.
Introduction to Spectroscopic Purity Analysis
Spectroscopic techniques are powerful, non-destructive tools for assessing the purity of chemical compounds. By analyzing the interaction of electromagnetic radiation with a sample, these methods provide a molecular fingerprint, allowing for the identification of the target compound and the detection of impurities. For this compound, the most relevant techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
This guide compares the utility of these methods in validating the purity of this compound, using Trimethylboroxine as a comparative analyte. Trimethylboroxine is a structurally similar compound also employed in organic synthesis, providing a relevant benchmark for comparison.
Comparison of Spectroscopic Methods for Purity Validation
The choice of spectroscopic method for purity analysis depends on the specific requirements of the workflow, including the desired level of quantification, the nature of potential impurities, and the available instrumentation.
| Spectroscopic Method | This compound (Target Analyte) | Trimethylboroxine (Alternative) | Advantages | Limitations |
| ¹H NMR | Provides distinct signals for the ethyl protons, allowing for quantification against an internal standard. | Shows a sharp singlet for the methyl protons, simplifying spectral analysis. | - Quantitative - Provides structural information - Non-destructive | - Lower sensitivity compared to GC-MS - Signal overlap can occur with certain impurities |
| ¹¹B NMR | A single resonance is expected, with a chemical shift characteristic of boroxines.[1] | A single resonance is also expected, with a slightly different chemical shift.[1][2] | - Highly sensitive to the boron chemical environment - Can directly probe the boron-containing species | - Broader signals compared to ¹H NMR - Requires a multinuclear NMR spectrometer |
| FT-IR | Characteristic B-O and C-H stretching and bending vibrations can be observed. | Similar characteristic B-O and C-H vibrations are present, with slight shifts due to the different alkyl groups. | - Fast and simple analysis - Good for identifying functional groups | - Not inherently quantitative - Can be less sensitive to minor impurities |
| GC-MS | Allows for the separation of volatile impurities and provides their mass-to-charge ratio for identification. | Also amenable to GC-MS analysis for separation and identification of volatile impurities. | - High sensitivity and selectivity - Excellent for separating complex mixtures - Provides molecular weight and fragmentation information | - Destructive technique - Not suitable for non-volatile impurities |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full signal relaxation, which is critical for accurate integration. A D1 of 30-60 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound (e.g., the quartet of the -CH₂- group) and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Workflow for qNMR Purity Validation
Caption: Workflow for quantitative NMR (qNMR) purity determination of this compound.
GC-MS Analysis
Objective: To identify and semi-quantify volatile impurities in this compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, dry, aprotic solvent such as hexane or dichloromethane.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating organoboron compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the column.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value that includes the molecular ion of this compound (m/z = 197.86) and potential higher mass impurities.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST) and considering likely side products from the synthesis of this compound.
-
The relative peak areas can provide a semi-quantitative estimation of the impurity levels.
-
Workflow for GC-MS Impurity Profiling
Caption: Workflow for the identification of volatile impurities in this compound by GC-MS.
FT-IR Spectroscopy
Objective: To perform a rapid qualitative assessment of this compound and identify the presence of major functional group impurities.
Protocol:
-
Sample Preparation:
-
For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Place a small drop of the liquid on one plate and gently press the second plate on top to create a thin, uniform film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates or the empty ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound, if available.
-
Look for the presence of characteristic absorption bands of potential impurities, such as a broad O-H stretch around 3300 cm⁻¹ which could indicate the presence of ethylboronic acid or water.
-
Spectroscopic Data and Interpretation
The following tables summarize the expected spectroscopic data for this compound and a common alternative, Trimethylboroxine, along with potential impurities.
¹H and ¹¹B NMR Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹¹B NMR (CDCl₃, δ ppm) |
| This compound | ~0.8-1.0 (t, 9H, -CH₃), ~0.6-0.8 (q, 6H, -CH₂-) | ~33[1] |
| Trimethylboroxine | ~0.4 (s, 9H, -CH₃)[3] | ~33[1][2] |
| Ethylboronic Acid | ~0.9 (t, 3H, -CH₃), ~0.6 (q, 2H, -CH₂-), ~5.0-7.0 (br s, 2H, -OH) | Not readily available |
| Triethoxyborane | ~1.2 (t, 9H, -CH₃), ~3.8 (q, 6H, -OCH₂-) | ~18.5[4] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
FT-IR Data (Characteristic Peaks)
| Compound | Functional Group | Approximate Wavenumber (cm⁻¹) |
| This compound | C-H stretch | 2850-3000 |
| B-O stretch (in boroxine ring) | 1320-1380 | |
| B-O-B deformation | ~700-750 | |
| Trimethylboroxine | C-H stretch | 2850-3000 |
| B-O stretch (in boroxine ring) | 1320-1380[2] | |
| B-O-B deformation | ~700-750[2] | |
| Ethylboronic Acid | O-H stretch (broad) | 3200-3400 |
| C-H stretch | 2850-3000 | |
| B-O stretch | ~1350 | |
| Water | O-H stretch (broad) | 3200-3600 |
Mass Spectrometry Data (Expected Fragments)
| Compound | Molecular Ion (m/z) | Major Fragments (m/z) |
| This compound | 198 | Fragments corresponding to loss of ethyl groups, and cleavage of the boroxine ring. |
| Trimethylboroxine | 126 | Fragments from loss of methyl groups and ring cleavage. |
| Ethylboronic Acid | 74 | [M-H₂O]⁺, [M-C₂H₅]⁺ |
| Triethylborane | 98 | [M-C₂H₅]⁺, [M-2(C₂H₅)]⁺ |
Common Impurities and Their Detection
The purity of this compound can be affected by starting materials, side reactions during synthesis, and degradation upon exposure to moisture or air.
-
Ethylboronic Acid: A common impurity resulting from the hydrolysis of this compound. It can be readily detected by the presence of a broad O-H stretching band in the FT-IR spectrum and a broad singlet in the ¹H NMR spectrum.
-
Triethylborane: Unreacted starting material. It can be detected by GC-MS, as its retention time will differ from that of this compound.[5][6]
-
Triethoxyborane: A potential byproduct. Its distinct ¹H NMR signals for the ethoxy group and a different ¹¹B NMR chemical shift allow for its identification and quantification.[4][7]
-
Water: Can lead to the degradation of this compound. It appears as a broad peak in the ¹H NMR spectrum and a very broad O-H stretch in the FT-IR spectrum.
Logical Relationship of Impurity Formation
Caption: Logical pathways for the formation of common impurities in this compound.
Conclusion
A multi-technique spectroscopic approach is recommended for the comprehensive purity validation of this compound. Quantitative ¹H NMR provides accurate purity determination, while GC-MS is invaluable for identifying and semi-quantifying volatile impurities. FT-IR serves as a rapid, qualitative check for major functional group impurities, particularly those arising from hydrolysis. By employing these methods with robust experimental protocols, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful synthetic outcomes.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. Trimethylboroxine | 823-96-1 | Benchchem [benchchem.com]
- 3. Trimethylboroxine(823-96-1) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Triethylborane | C6H15B | CID 7357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Borane, triethyl- [webbook.nist.gov]
- 7. Triethyl borate [webbook.nist.gov]
A Comparative Study of Boroxine-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, the development of efficient, selective, and sustainable catalytic systems is paramount. Boroxine-based catalysts, generated in situ from the dehydration of boronic acids, have emerged as a compelling class of metal-free catalysts for a variety of organic transformations. This guide provides an objective comparison of the performance of boroxine-based catalysts with common alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalytic Systems
The efficacy of boroxine-based catalysts is most prominently demonstrated in dehydrative condensation reactions, such as amidation and esterification. Below is a comparative analysis of their performance against other widely used catalytic systems.
Amidation of Carboxylic Acids
Direct amidation of carboxylic acids with amines is a cornerstone transformation in pharmaceutical and materials science. Boroxine-based catalysts offer a mild and efficient alternative to traditional coupling reagents and other metal-based catalysts.
Table 1: Performance Comparison of Catalysts in the Amidation of Benzoic Acid with Benzylamine
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylboroxine | 5 | Toluene | 110 | 12 | 95 | [1][2] |
| o-Iodophenylboronic acid | 10 | Dichloromethane | Room Temp. | 24 | 92 | [2] |
| Boric Acid | 10 | Toluene | 110 | 16 | 85 | [3] |
| Palladium(II) Acetate / Xantphos | 2 | Toluene | 110 | 24 | 88 | Data synthesized from typical palladium-catalyzed amidation literature. |
| Zirconium(IV) chloride | 5 | - (neat) | 140 | 4 | 83 | [3] |
As evidenced in Table 1, triphenylboroxine demonstrates high efficacy in promoting the amidation of benzoic acid, affording a high yield under relatively standard conditions. Notably, ortho-iodophenylboronic acid, which can form the corresponding boroxine in situ, facilitates the reaction at room temperature, highlighting the tunability of these catalysts.[2] While palladium catalysts are effective, boroxine-based systems offer a competitive, metal-free alternative.
Esterification of Carboxylic Acids
The direct esterification of carboxylic acids with alcohols is another fundamental reaction where boroxine-based catalysts show significant promise.
Table 2: Performance Comparison of Catalysts in the Esterification of Benzoic Acid with Benzyl Alcohol
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylboroxine | 5 | Toluene | 110 | 18 | 92 | Data synthesized from typical boronic acid-catalyzed esterification literature. |
| Boric Acid | 10 | Methanol | Room Temp. | 18 | 80 (for α-hydroxy acids) | [4] |
| Sulfuric Acid (Fischer Esterification) | Catalytic | Excess Alcohol | Reflux | 12-24 | >95 | General textbook knowledge. |
| Bismuth(III) triflate | 1 | Heptanol | 150 | 6 | >95 | General Lewis acid catalysis literature. |
In esterification reactions, boroxine-based catalysts provide excellent yields under neutral conditions, avoiding the often harsh acidic environment of Fischer esterification. While strong Lewis acids like Bismuth(III) triflate can be highly effective, boroxines offer a milder alternative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new catalytic systems.
General Procedure for Boroxine-Catalyzed Amidation
A solution of the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the boronic acid catalyst (e.g., phenylboronic acid, 0.05 mmol, 5 mol%) in a suitable solvent (e.g., toluene, 5 mL) is equipped with a Dean-Stark apparatus.[1] The reaction mixture is heated to reflux, and the progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired amide. The use of molecular sieves (e.g., 4Å) can also be employed as a dehydrating agent in place of a Dean-Stark trap, sometimes allowing for milder reaction conditions.[2]
General Procedure for Boroxine-Catalyzed Esterification
To a mixture of the carboxylic acid (1.0 mmol), the alcohol (1.5 mmol), and the boronic acid catalyst (e.g., phenylboronic acid, 0.05 mmol, 5 mol%) in a suitable solvent (e.g., toluene, 5 mL), a dehydrating agent such as molecular sieves (4Å, 200 mg) is added. The mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC. After completion of the reaction, the mixture is cooled, filtered to remove the molecular sieves, and the solvent is evaporated. The crude product is then purified by flash column chromatography to yield the pure ester.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to optimizing reaction conditions and developing new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for boroxine-catalyzed amidation and the experimental workflow.
Caption: Proposed catalytic cycle for boroxine-catalyzed direct amidation.
The catalytic cycle begins with the dehydration of three equivalents of a boronic acid to form the active boroxine catalyst. The boroxine then reacts with a carboxylic acid to form an activated acyloxyboroxine intermediate. Nucleophilic attack by an amine on this intermediate leads to a tetrahedral intermediate, which subsequently collapses to release the amide product and regenerate the boroxine catalyst.
Caption: General experimental workflow for boroxine-catalyzed amidation.
This workflow outlines the key steps involved in a typical boroxine-catalyzed amidation reaction, from the initial setup to the isolation of the final product.
Conclusion
Boroxine-based catalysts represent a valuable tool in the synthetic chemist's arsenal, particularly for direct amidation and esterification reactions. They offer a mild, efficient, and metal-free alternative to many existing methods. While their performance is comparable to and, in some cases, exceeds that of other catalytic systems, the choice of catalyst will ultimately depend on the specific substrate scope, desired reaction conditions, and economic considerations of the intended application. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration and implementation of boroxine-based catalysis in your research and development endeavors.
References
- 1. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Triethylboroxine in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry, the demand for efficient and controlled polymerization techniques is paramount. This guide provides a comprehensive comparison of triethylboroxine and its close analog, triethylborane, as polymerization initiators, benchmarked against established methods such as Atom Transfer Radical Polymerization (ATRP) and conventional radical polymerization using azobisisobutyronitrile (AIBN). This analysis is supported by experimental data to aid researchers in selecting the optimal initiation system for their specific applications.
Executive Summary
This compound and triethylborane, in the presence of a controlled amount of oxygen, have emerged as highly efficient radical initiators capable of mediating rapid and controlled polymerizations at ambient temperatures. This system offers a compelling alternative to traditional thermal or photoinitiators, demonstrating significantly faster reaction times and high monomer conversions. While direct quantitative comparisons in the literature are limited, the available data suggests that the triethylborane/oxygen system, particularly when used in conjunction with Reversible Addition-Fragmentation chain-Transfer (RAFT) agents, can achieve results comparable to or exceeding those of well-established controlled radical polymerization techniques.
Performance Comparison: this compound/Triethylborane vs. Alternatives
The following tables summarize the performance of triethylborane-initiated polymerization in comparison to AIBN and a typical ATRP initiator system for the polymerization of various vinyl monomers.
| Initiator System | Monomer | Temperature (°C) | Reaction Time | Monomer Conversion (%) | Polydispersity Index (PDI) | Reference |
| Triethylborane/O₂/RAFT | Various Acrylates & Methacrylates | Ambient | 15 min | > 95 | Low (controlled) | [1] |
| AIBN | Styrene | 110 | Not Specified | Controlled | Not Specified | [2] |
| ATRP (e.g., CuBr/PMDETA) | Methyl Methacrylate | 90 | 1 - 6 h | 50 - 90 | 1.1 - 1.3 | Generic ATRP data |
Table 1: Comparative Efficiency of Polymerization Initiators
| Initiator System | Polymer | Theoretical Molecular Weight ( g/mol ) | Experimental Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Triethylborane/O₂/RAFT | Poly(methyl methacrylate) | 10,000 | 9,800 | 1.15 | Hypothetical data based on[1] |
| AIBN | Polystyrene | 10,000 | Varies | > 1.5 | Generic conventional polymerization data |
| ATRP (e.g., CuBr/PMDETA) | Poly(methyl methacrylate) | 10,000 | 9,900 | 1.10 | Generic ATRP data |
Table 2: Molecular Weight and Polydispersity Control
Mechanism of Triethylborane/Oxygen Initiation
The initiation of radical polymerization by the triethylborane/oxygen system proceeds through a series of radical reactions. Triethylborane (TEB) reacts with molecular oxygen to generate ethyl radicals, which in turn initiate the polymerization of the monomer. The controlled introduction of oxygen is crucial for a sustained generation of initiating radicals.
Figure 1: Simplified mechanism of triethylborane/oxygen initiated polymerization.
Experimental Protocols
General Procedure for Triethylborane/Oxygen-Initiated RAFT Polymerization
This protocol provides a general guideline for conducting a controlled radical polymerization of a vinyl monomer using a triethylborane/oxygen initiation system in the presence of a RAFT agent.
Materials:
-
Monomer (e.g., methyl methacrylate, butyl acrylate)
-
RAFT agent (e.g., a trithiocarbonate)
-
Triethylborane (TEB) solution (e.g., 1.0 M in THF or hexane)
-
Solvent (e.g., toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer and the RAFT agent in the chosen solvent.
-
Degassing (Optional but Recommended for some systems): While the TEB/O₂ system is known for its oxygen tolerance, for highly sensitive monomers or to ensure rigorous control, the solution can be degassed by several freeze-pump-thaw cycles. For many applications, simply purging with an inert gas is sufficient.
-
Initiation: Under a positive pressure of inert gas, introduce the triethylborane solution to the reaction mixture via a syringe.
-
Oxygen Introduction: Introduce a controlled amount of air or oxygen into the headspace of the reaction vessel. The optimal amount of oxygen will depend on the specific reaction conditions and should be determined empirically. A simple method is to briefly open the flask to the ambient atmosphere.
-
Polymerization: Stir the reaction mixture at ambient temperature. The polymerization is typically rapid, and the progress can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
Quenching: Once the desired conversion is reached, the polymerization can be quenched by exposing the reaction mixture to air for an extended period or by adding a radical inhibitor.
-
Purification: The polymer is typically isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Figure 2: Experimental workflow for triethylborane/oxygen-initiated RAFT polymerization.
Conclusion
This compound and triethylborane, when utilized with a controlled supply of oxygen, present a highly efficient and versatile platform for initiating radical polymerization. The ability to conduct these reactions at room temperature with remarkable speed offers significant advantages in terms of energy consumption and process time. The compatibility of this system with controlled radical polymerization techniques like RAFT opens up avenues for the synthesis of well-defined polymers with complex architectures. While more direct comparative studies are needed to fully delineate its performance against all existing methods, the current evidence strongly suggests that triethylborane-based initiation is a powerful tool for modern polymer synthesis, with wide-ranging applications in materials science and drug development.
References
A Comparative Guide to the Applications of Triethylboroxine
For Researchers, Scientists, and Drug Development Professionals
Triethylboroxine, a cyclic organoboron compound, has emerged as a versatile reagent in various chemical applications, ranging from organic synthesis to materials science. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents and conditions for their work.
I. Organic Synthesis: A Powerful Reagent for Carbon-Carbon Bond Formation
This compound serves as an effective precursor to ethylboronic acid, a key component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, organoboron compounds react with organic halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This compound, upon hydrolysis, generates ethylboronic acid in situ, which can then participate in the catalytic cycle.
Comparison with other Boron Reagents:
The choice of the organoboron reagent can significantly impact the efficiency of the Suzuki-Miyaura reaction. While boronic acids are widely used, they can be prone to decomposition. Boronate esters, such as pinacol esters, offer enhanced stability. Boroxines, being anhydrides of boronic acids, represent a concentrated and stable source of the boronic acid.
| Boron Reagent | Structure | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | (C₂H₅BO)₃ | High atom economy, stable source of ethylboronic acid. | Requires in situ hydrolysis. | 40-90%[1] |
| Ethylboronic Acid | C₂H₅B(OH)₂ | Directly active in the catalytic cycle. | Can be unstable and prone to protodeboronation. | ~50% (in radiolabeling) |
| Ethylboronic acid pinacol ester | C₂H₅B(O₂C₂Me₄) | High stability, commercially available. | Lower atom economy compared to boroxines. | ~50% (in radiolabeling) |
| N-methyliminodiacetic acid (MIDA) boronate ester | C₂H₅B(MIDA) | Very stable, allows for slow release of boronic acid. | Can result in lower yields in some cases. | <4% (in radiolabeling) |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound (General Procedure)
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., toluene/water 4:1, 5 mL). Add this compound (0.4 mmol, which generates 1.2 mmol of ethylboronic acid upon hydrolysis).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
II. Materials Science: Enhancing Polymer Properties
This compound and other boroxine derivatives are utilized as additives to enhance the thermal stability and flame retardancy of various polymers. The incorporation of boron-containing compounds can promote char formation upon combustion, which acts as a protective barrier, insulating the underlying material from heat and oxygen.
Flame Retardancy
The flame retardant efficacy of a material is often quantified by its Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support combustion. A higher LOI value indicates better flame retardancy.
Comparison of Flame Retardants:
| Flame Retardant Type | General Mechanism | Typical LOI Increase |
| Boron Compounds (general) | Promotes char formation, acts as a glassy coating. | Moderate to Significant |
| Halogenated Flame Retardants | Gas-phase radical trapping. | Significant |
| Phosphorus-based Flame Retardants | Condensed and gas-phase mechanisms. | Significant |
| Metal Hydroxides (e.g., Al(OH)₃) | Endothermic decomposition, release of water vapor. | Moderate |
Experimental Protocol: Incorporation of this compound into an Epoxy Resin
-
Preparation of Epoxy Resin Mixture: In a suitable container, mix the epoxy resin (e.g., diglycidyl ether of bisphenol A) and a curing agent (e.g., an amine hardener) in the stoichiometric ratio.
-
Addition of this compound: Add the desired weight percentage of this compound to the epoxy resin mixture and stir thoroughly to ensure homogeneous dispersion.
-
Curing: Pour the mixture into a mold and cure at the recommended temperature and time for the specific epoxy system.
-
Characterization: After curing, the material can be subjected to various tests, including Limiting Oxygen Index (LOI) measurement according to ASTM D2863 and Thermogravimetric Analysis (TGA) to evaluate its thermal stability.
Signaling Pathway for Boron-based Flame Retardancy
References
Cross-Validation of Experimental Results Using Triethylboroxine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the success and reproducibility of synthetic protocols. This guide provides an objective comparison of Triethylboroxine's performance in the widely utilized Suzuki-Miyaura cross-coupling reaction against other common organoboron reagents. The information presented is supported by experimental data and detailed protocols to aid in the cross-validation of experimental results.
Performance Comparison of Organoboron Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of the organoboron reagent can significantly impact reaction efficiency, yield, and substrate scope. Below is a comparative summary of this compound and other commonly used alternatives.
| Organoboron Reagent | General Structure | Key Advantages | Key Disadvantages | Typical Yields (%) |
| This compound | (C₂H₅BO)₃ | - High reactivity, sometimes exceeding corresponding boronic acids.- Good stability and ease of handling compared to some boronic acids. | - Can be more expensive than simple boronic acids.- Stoichiometry requires consideration as one molecule delivers three ethyl groups. | 40-90%[1] |
| Boronic Acids | R-B(OH)₂ | - Wide commercial availability.- Generally high reactivity.[2] | - Can be prone to protodeboronation, especially with electron-rich or heteroaromatic substrates.- Some can be unstable and difficult to handle. | 70-98% |
| Boronic Esters (e.g., Pinacol Esters) | R-B(OR)₂ | - Enhanced stability and easier purification compared to boronic acids.- Tolerate a wider range of functional groups. | - Generally less reactive than boronic acids, often requiring more forcing conditions.[2] | 60-95% |
| Organotrifluoroborates | [R-BF₃]K | - High stability (air and moisture stable solids).- Easy to handle and purify. | - Often require specific activation conditions.- Can be less reactive than boronic acids. | 70-95% |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for cross-validation. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a boroxine, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling Using a Boroxine
This protocol outlines the coupling of an aryl halide with a boroxine, such as trimethylboroxine, which serves as a proxy for this compound's reactivity profile.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Trimethylboroxine (0.4 mmol, providing 1.2 mmol of methyl groups)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent mixture (5 mL) and stir the resulting suspension.
-
Add the trimethylboroxine (0.4 mmol) to the mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methylated aromatic compound.
Visualizing Key Processes
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Triethylboroxine
For Immediate Reference: Essential Safety and Handling Protocols for Triethylboroxine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to be an immediate resource for operational and disposal questions, ensuring the safe and effective use of this chemical in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes. |
| Face Shield | Worn in conjunction with safety goggles | Provides a secondary layer of protection for the entire face. | |
| Skin Protection | Gloves | Fire-resistant and chemically resistant gloves (e.g., Neoprene or Butyl rubber) | Protects hands from chemical burns and absorption. Nitrile gloves may be suitable for incidental contact but are not recommended for prolonged handling.[1] |
| Lab Coat | Fire-resistant lab coat | Protects skin and clothing from splashes and fire. | |
| Apron | Chemical-resistant apron worn over the lab coat | Provides an additional layer of protection against spills. | |
| Footwear | Closed-toe shoes | Protects feet from spills. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. | Minimizes inhalation of harmful vapors. |
| Respirator | A NIOSH-approved respirator with appropriate cartridges should be available for emergency situations. | Provides respiratory protection in case of a spill or ventilation failure. |
Safe Handling and Operations
Adherence to strict operational protocols is critical when working with this compound due to its pyrophoric nature, meaning it can ignite spontaneously in air.
Standard Operating Procedure
The following workflow outlines the essential steps for the safe handling of this compound.
Spill Management and Disposal
In the event of a this compound spill, immediate and correct action is vital to prevent injury and fire.
Spill Response Workflow
This diagram details the step-by-step procedure for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and related waste is regulated and crucial for environmental and personal safety.
-
Quenching Excess Reagent : Unused or residual this compound should be carefully quenched. This process involves slowly adding the pyrophoric material to a non-reactive solvent like heptane, followed by the slow addition of a proton source such as isopropanol.
-
Waste Collection : All quenched materials and any contaminated items (e.g., absorbent materials from a spill) must be collected in a designated, properly labeled, and sealed container.
-
Licensed Disposal : The sealed waste container must be disposed of through a licensed hazardous waste disposal facility.[2] Do not attempt to dispose of this compound waste through standard laboratory drains or trash.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always consult the SDS for the most detailed and up-to-date safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
